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Acid orange 156

Cat. No.: B1290566
CAS No.: 68555-86-2
M. Wt: 462.5 g/mol
InChI Key: DBSJKTVELUTRJM-UHFFFAOYSA-M
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Description

Contextualization within Azo Dye Chemistry and Industrial Significance

Azo dyes, including Acid Orange 156, represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes produced annually worldwide. iwaponline.comnih.gov Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the ability to produce a wide spectrum of bright and intense colors. iwaponline.com The fundamental chemistry of azo dyes involves the coupling of a diazotized aromatic amine with a coupling component, such as a phenol (B47542) or another aromatic amine.

The industrial significance of this compound lies primarily in its application as a colorant for various materials. indiamart.comlookchem.com It is extensively used in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon. indiamart.comchemicalbook.com Its high water solubility and good fastness properties make it a reliable choice for achieving vibrant and durable orange hues on these substrates. worlddyevariety.comindiamart.com Beyond textiles, this compound also finds application in the leather and paper industries. indiamart.comlookchem.com

Overview of Research Trajectories for Anionic Dyes in Environmental Chemistry and Material Science

The extensive use of anionic dyes like this compound has led to significant research into their environmental impact and potential remediation strategies. Due to their high water solubility and the nature of the dyeing process, a portion of these dyes can be released into industrial wastewater, contributing to water pollution. iwaponline.comwalshmedicalmedia.com The colored nature of the effluent can impede light penetration in aquatic ecosystems, affecting photosynthetic organisms. nih.gov This has spurred research into various methods for removing these dyes from wastewater.

Key research areas in the environmental chemistry of anionic dyes include:

Adsorption: This is a widely studied method for dye removal, utilizing various materials to bind the dye molecules. Research has explored the use of natural materials, industrial and agricultural waste, and specially formulated adsorbents for the effective removal of anionic dyes. frontiersin.orgajol.info For instance, studies have investigated the adsorption of this compound onto wool in reverse micelles and the use of acid-functionalized bentonite (B74815) for anionic dye removal. scientific.netmdpi.com The efficiency of adsorption is often influenced by factors such as pH, temperature, and the initial concentration of the dye. frontiersin.org

Photocatalytic Degradation: This advanced oxidation process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), to break down dye molecules into simpler, less harmful compounds upon exposure to light. researchgate.netresearchgate.net Research has demonstrated the potential of photocatalysis for the degradation of this compound and other azo dyes. researchgate.netresearchgate.net The effectiveness of this method can be influenced by parameters like catalyst dosage, pH, and the presence of other substances in the water. researchgate.netfrontiersin.org

Other Degradation Techniques: Other methods being explored for the degradation of azo dyes include the use of laccase enzymes and ultrasound treatment. nih.govresearchgate.net These techniques aim to break the azo bond, leading to the decolorization of the dye. researchgate.net

In the realm of material science, anionic dyes are being investigated for novel applications beyond their traditional role as colorants. The unique photophysical properties of these molecules make them interesting candidates for:

Sensors: The colorimetric properties of dyes like this compound can be harnessed for the development of chemical sensors. mdpi.com For example, research has explored the use of chemically modified electrodes for the electrochemical detection of orange dyes in wastewater. mdpi.com

Fluorescent Probes: Certain azo dyes exhibit fluorescence, which can be utilized in biological imaging and sensing applications. medchemexpress.com While research on this compound in this specific area is less prominent, the broader class of azo dyes continues to be a subject of interest.

Scope and Objectives of the Research Compendium

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to synthesize and present scientifically accurate information pertaining to its chemical characteristics, industrial applications, and its role in advanced research within environmental chemistry and material science. The content strictly adheres to the outlined sections, excluding any information outside this defined scope. This compendium serves as a professional and authoritative resource for researchers, students, and professionals interested in the specific properties and applications of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C21H19N4NaO5S worlddyevariety.comcalpaclab.com
Molecular Weight 462.46 g/mol worlddyevariety.comcalpaclab.com
Appearance Orange Powder chemicalbook.comcolorantsgroup.com
C.I. Name This compound worlddyevariety.com
C.I. Number 26501 colorantsgroup.com
CAS Registry Number 68555-86-2 / 72827-75-9 worlddyevariety.comcolorantsgroup.com
Solubility in Water 100 g/L at 90 °C worlddyevariety.com
Chemical Class Double Azo worlddyevariety.comcolorantsgroup.com

Industrial Applications of this compound

IndustryApplicationSource(s)
Textile Dyeing and printing of nylon, silk, and wool fabrics. indiamart.comchemicalbook.com
Leather Coloring of leather goods. indiamart.comcolorantsgroup.com
Paper Dyeing of paper products. indiamart.comcolorantsgroup.com
Paints and Coatings Used as a pigment. lookchem.comspecialchem.com
Inks Component in ink formulations. lookchem.com

Research on Environmental Remediation of this compound

Research AreaKey FindingsSource(s)
Adsorption Adsorption onto wool in TX-100 reverse micelles is influenced by W value and pH. scientific.net
Lignin-based nanospheres show promise for anionic dye remediation. nih.govacs.org
Acid-functionalized bentonite demonstrates significantly increased adsorption capacity for anionic dyes. mdpi.com
Photocatalytic Degradation Can be degraded using TiO2 nanoparticles; the process is affected by pH. researchgate.net
The degradation follows pseudo-first-order kinetics. researchgate.net
The presence of certain ions can influence the degradation rate. frontiersin.org
Other Degradation Methods Laccase enzymes can degrade this compound. researchgate.net
Ultrasound treatment can also lead to the degradation of the dye. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N4NaO5S B1290566 Acid orange 156 CAS No. 68555-86-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S.Na/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSJKTVELUTRJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044718
Record name C.I. Acid Orange 156
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-86-2
Record name Acid Orange 156
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-[5-methoxy-4-[2-(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Orange 156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[5-methoxy-4-[(4-methoxyphenyl)azo]-2-methylphenyl]azo]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID ORANGE 156
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Acid Orange 156

Established Synthetic Pathways for Azo Chromophores

The industrial production of Acid Orange 156, like many other azo dyes, relies on a well-established sequence of chemical reactions. These reactions are designed to build the molecule's chromophoric system, which is responsible for its characteristic orange color. worlddyevariety.com

Diazotization and Coupling Reactions in this compound Synthesis

The core of this compound synthesis involves two key reaction types: diazotization and azo coupling. worlddyevariety.comscribd.com

Diazotization: This process converts a primary aromatic amine into a diazonium salt. In the synthesis of this compound, this reaction is performed on 4-aminobenzenesulfonic acid and subsequently on the intermediate product formed after the first coupling step. worlddyevariety.comderpharmachemica.com The reaction is typically carried out in an acidic medium, using sodium nitrite (B80452) to generate nitrous acid in situ. derpharmachemica.comimpactfactor.org Maintaining a low temperature, usually between 0-5°C, is crucial to prevent the unstable diazonium salt from decomposing. impactfactor.orgtsijournals.com

Azo Coupling: The newly formed diazonium salt is then reacted with a coupling component, an electron-rich aromatic compound. For this compound, the synthesis involves two distinct coupling reactions. First, the diazotized 4-aminobenzenesulfonic acid is coupled with 2-amino-4-methylanisole. worlddyevariety.com The resulting monoazo compound is then diazotized again and subsequently coupled with phenol (B47542) to form the final disazo dye structure. worlddyevariety.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component. derpharmachemica.com

Reaction StepReactantsProductKey Conditions
Diazotization 1 4-Aminobenzenesulfonic acid, Sodium nitrite, AcidDiazonium salt of 4-aminobenzenesulfonic acid0-5°C impactfactor.orgtsijournals.com
Coupling 1 Diazonium salt of 4-aminobenzenesulfonic acid, 2-Amino-4-methylanisoleMonoazo intermediate-
Diazotization 2 Monoazo intermediate, Sodium nitrite, AcidDiazonium salt of monoazo intermediate0-5°C impactfactor.orgtsijournals.com
Coupling 2 Diazonium salt of monoazo intermediate, PhenolThis compound-

Methylation Procedures in Dye Manufacturing

While the core structure of this compound is formed through diazotization and coupling, some sources describe a final methylation step. worlddyevariety.com This suggests that a precursor molecule without a methyl group might be used in an alternative synthetic route, followed by the introduction of a methyl group to complete the structure. Methylation in dye chemistry can be achieved through various reagents. For instance, N-methylating nitroanilines can be accomplished using a mixture of formaldehyde (B43269) or paraformaldehyde and sulfuric acid. google.com This process is typically carried out at elevated temperatures, ranging from 40°C to 120°C. google.com However, the specific methylation procedure for this compound is not extensively detailed in the provided search results.

Advanced Synthetic Modifications and Derivatization Approaches

While the primary synthesis of this compound is well-established, the broader field of azo dye chemistry includes various advanced modifications and derivatization techniques. These methods aim to create novel dyes with altered properties or to facilitate analysis.

Derivatization is a common strategy in analytical chemistry. For example, amines can be derivatized using reagents like 2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester (NDTE) to enable electrochemical detection. acs.org Such techniques could potentially be adapted for the analysis of precursors or intermediates in this compound synthesis.

Furthermore, the sulfonic acid group present in this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. These modifications could be explored to fine-tune the dye's properties, such as solubility or affinity for specific fibers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including dyes, to minimize environmental impact. royalsocietypublishing.org While specific research on the application of green chemistry to this compound synthesis is not detailed in the provided results, general principles can be considered.

Key tenets of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. royalsocietypublishing.org For azo dye synthesis, this could involve:

Use of Catalysts: Employing catalysts can lead to more efficient reactions and reduce the need for stoichiometric reagents, thereby minimizing waste. royalsocietypublishing.org

Safer Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives, such as water or biodegradable solvents. royalsocietypublishing.org The synthesis of some azo dyes already utilizes aqueous conditions for diazotization and coupling. derpharmachemica.comimpactfactor.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. royalsocietypublishing.org The low-temperature requirement for diazotization is a notable aspect in this context. impactfactor.orgtsijournals.com

Renewable Feedstocks: While the precursors for this compound are derived from petrochemical sources, future research could explore the synthesis of these or similar aromatic compounds from renewable resources. royalsocietypublishing.org

The development of more sustainable synthetic routes for this compound and other azo dyes is an ongoing area of research, driven by the need for more environmentally friendly manufacturing processes.

Adsorption Phenomena of Acid Orange 156

Adsorbent Development and Characterization for Acid Orange 156 Removal

The efficacy of an adsorption process is largely dependent on the properties of the adsorbent material. Research has explored various materials for the removal of dyes, with a focus on enhancing surface area, porosity, and the presence of active functional groups. The following sections detail the development and characterization of specific adsorbent categories for the removal of this compound.

Titanium dioxide (TiO2) nanoparticles have been investigated as a photocatalyst and adsorbent for various organic pollutants, including azo dyes. acs.orgresearchgate.net A study involving this compound examined its adsorption behavior on the surface of TiO2 particles in an aqueous solution. acs.org

Key findings from the research indicate a significant pH dependency on the adsorption process. The quantity of this compound adsorbed onto TiO2 particles decreases substantially as the pH increases from 4 to 8. acs.org This is a typical behavior for the adsorption of anionic dyes on metal oxide surfaces, where a lower pH leads to a more positively charged surface, thereby enhancing the electrostatic attraction with the anionic dye molecules. Conversely, at higher pH values, the surface becomes more negatively charged, leading to electrostatic repulsion and reduced adsorption. The study also noted that the presence of sodium chloride in the solution increased the amount of this compound adsorbed on the TiO2 particles. acs.org

Research Findings for this compound Adsorption on TiO2 Nanoparticles
ParameterObservationReference
Effect of pHAdsorption quantity decreases significantly as pH increases from 4 to 8. acs.org
Effect of NaClThe presence of sodium chloride increases the amount of dye adsorbed. acs.org
Adsorption Isotherm ModelThe adsorption isotherm was well-described by the Langmuir model. acs.org

Biopolymers are considered attractive adsorbents due to their natural abundance, biodegradability, and the presence of various functional groups that can bind with dye molecules.

Wool: Wool, a natural protein fiber, has been studied for its ability to adsorb acid dyes. Research on the adsorption of this compound onto wool was conducted within a non-ionic reverse micelle system prepared with Triton X-100. sci-hub.senih.gov The findings revealed that a lower pH level enhances the adsorption amount of the dye onto the wool fibers. sci-hub.se This is consistent with the anionic nature of this compound, as the acidic conditions protonate the amine groups in the wool, creating positive sites for electrostatic interaction with the negatively charged sulfonate groups of the dye. The study also found that a higher molar ratio of water to the surfactant (W value) increased the dye uptake. sci-hub.se

Carbonaceous materials such as activated carbon and biochar are widely recognized as highly effective adsorbents for a broad range of pollutants, including dyes, owing to their large surface area and porous structure. semanticscholar.orgresearchgate.net However, based on the conducted search of scientific literature, there is a lack of specific studies detailing the use of activated carbon or biochar for the explicit removal of this compound. Research in this area tends to focus on other, more commonly studied acid dyes like Acid Orange 7 or Acid Orange 52. scispace.comsemanticscholar.org

Clay minerals and their modified forms are frequently used as low-cost adsorbents for wastewater treatment. Their high surface area and ion-exchange capacity make them suitable for removing dissolved pollutants like dyes. scirp.orgmdpi.com Despite the extensive research into clay-based adsorbents for dye removal, specific investigations into the adsorption of this compound using materials such as kaolin, bentonite (B74815), or other formulated hybrid clays (B1170129) were not identified in the available literature. Studies in this category often use other anionic dyes like Methyl Orange or Acid Orange 52 as model pollutants. scirp.orgresearchgate.net

The development of novel polymeric gels and composites represents a growing field in adsorption science, aiming to create materials with enhanced stability, selectivity, and adsorption capacity. bohrium.comcore.ac.uk These materials often combine the properties of synthetic polymers with natural materials to create effective adsorbents. A review of the current literature did not yield specific research focused on the application of such novel polymeric gels or composites for the targeted removal of this compound. The existing research on these advanced materials typically involves other model dyes to test their performance. core.ac.uk

Clay-Based and Formulated Hybrid Materials

Equilibrium Modeling of this compound Adsorption

Adsorption equilibrium studies are essential for describing the interaction between the adsorbate (dye) and the adsorbent and are critical for the design of adsorption systems. The data from these studies are often fitted to isotherm models, with the Langmuir and Freundlich models being the most common.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, and that there is no interaction between adsorbed molecules. The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer adsorption.

For this compound, the available research on its adsorption onto different materials consistently points to the applicability of the Langmuir model.

In the study of this compound adsorption on titanium dioxide (TiO2) nanoparticles , the experimental data were well-described by the Langmuir adsorption model. acs.org

Similarly, the investigation into the adsorption of this compound onto wool found that the process showed better agreement with the Langmuir isotherm equation compared to other models. sci-hub.se

These findings suggest that the adsorption of this compound on both TiO2 and wool surfaces likely occurs as a monolayer on a surface with a finite number of identical binding sites.

Equilibrium Modeling Results for this compound
AdsorbentBest Fit Isotherm ModelInferred Adsorption MechanismReference
Titanium Dioxide (TiO2) NanoparticlesLangmuirMonolayer adsorption on a homogeneous surface acs.org
WoolLangmuirMonolayer adsorption on a homogeneous surface sci-hub.se

No studies were found that indicated the Freundlich model as a better fit for this compound adsorption, although it is a common model for other acid dyes on different adsorbents.

Langmuir Adsorption Isotherm Applications

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface, where all adsorption sites possess equal affinity for the adsorbate molecules. This model is frequently applied to analyze the adsorption of dyes, including acid dyes, onto various adsorbents.

In the context of Acid Orange dyes, the Langmuir model has been shown to provide a good fit for experimental data in several studies, suggesting that the adsorption process can be characterized by the formation of a single layer of dye molecules on the adsorbent surface. For instance, studies on the adsorption of Acid Orange 7 and Acid Orange 8 have demonstrated that the Langmuir isotherm effectively describes the equilibrium data. tuiasi.rosemanticscholar.orgarcjournals.org The applicability of this model indicates a favorable adsorption process, where the interactions between the dye molecules and the adsorbent are strong. scirp.org

The key parameters derived from the Langmuir isotherm are the maximum adsorption capacity (q_m), which represents the total number of available adsorption sites per unit mass of the adsorbent, and the Langmuir constant (K_L), which is related to the energy of adsorption. A higher q_m value signifies a greater capacity of the adsorbent to remove the dye, while a larger K_L value indicates a stronger affinity between the adsorbate and the adsorbent. Research has shown that for some systems, the Langmuir model provides a better correlation with experimental data compared to other models, reinforcing its utility in describing the monolayer adsorption of acid dyes. semanticscholar.orgajol.info

Table 1: Representative Langmuir Isotherm Parameters for Acid Dye Adsorption

Adsorbent Dye q_m (mg/g) K_L (L/mg) Correlation Coefficient (R²) Reference
Activated Algerian Clay Methyl Orange 32.57 - >0.98 ajol.info
HCl-pretreated Lemna sp. Acid Orange 74 64.24 - - plos.org
Biochar from Peanut Shell with Kaolinite Acid Orange 7 - - 0.9836 semanticscholar.org
HDTMA-Modified Zeolite Acid Orange 8 1.15 - 0.99 arcjournals.org
Formulated Clay-Lime (F13) C.I. Acid Orange 52 7.8740 - - scirp.org

Note: Dashes indicate data not provided in the source.

Toth Isotherm Model and Surface Heterogeneity Analysis

The Toth isotherm is a three-parameter model that is particularly useful for describing adsorption on heterogeneous surfaces. It is an empirical modification of the Langmuir equation designed to reduce the error between experimental data and the predicted values, especially at low and high adsorbate concentrations. upt.ro This model assumes a quasi-Gaussian energy distribution, where most adsorption sites have an energy close to the mean value. plos.org

A key feature of the Toth model is its ability to account for the heterogeneity of the adsorbent surface. The parameter 'n_T' in the Toth equation is a measure of this heterogeneity; a value of n_T deviating from unity indicates a heterogeneous system. For instance, in the biosorption of Acid Orange 74 by HCl-pretreated Lemna sp., the Toth isotherm provided the best fit for the experimental data, with an n_T value of 0.223, clearly indicating the heterogeneous nature of the biosorbent surface. plos.org

The Toth isotherm can be particularly advantageous over two-parameter models like the Langmuir and Freundlich isotherms when dealing with complex adsorbent materials. plos.org It provides a more nuanced description of the adsorption process by incorporating a parameter that directly reflects the surface's energetic non-uniformity. acs.org

Comparative Analysis of Isotherm Models and Predictive Capabilities

The selection of an appropriate isotherm model is crucial for accurately predicting the adsorption behavior of a system. A comparative analysis of different models allows for a more comprehensive understanding of the adsorption mechanism. Often, multiple models are fitted to the experimental data, and the best-fit model is determined based on statistical criteria such as the correlation coefficient (R²) and various error functions. plos.orgacs.org

In many studies involving the adsorption of acid dyes, both the Langmuir and Freundlich models have been found to provide good correlations with the experimental data, suggesting that the adsorption process may involve both monolayer coverage on some sites and multilayer adsorption on others. scirp.orgajol.info However, in cases of significant surface heterogeneity, three-parameter models like the Toth and Redlich-Peterson isotherms often provide a superior fit. For example, in the study of Acid Orange 74 biosorption, the Toth isotherm was identified as the most suitable model, outperforming both the Langmuir and Freundlich models. plos.org Similarly, in the adsorption of other acid dyes onto graphene oxide, the Langmuir and Redlich-Peterson models were found to be the most representative. iwaponline.com

The predictive capability of an isotherm model is essential for designing and optimizing industrial adsorption processes. sci-hub.se While simpler models like the Langmuir and Freundlich isotherms are widely used, more complex models may be necessary for accurate predictions, especially for heterogeneous adsorbent systems. acs.org The choice of the best model ultimately depends on the specific adsorbent-adsorbate system and the range of concentrations being studied.

Kinetic Studies of this compound Adsorption

Understanding the kinetics of adsorption is vital for determining the rate at which a dye is removed from a solution and for designing efficient adsorption systems. Kinetic studies provide insights into the mechanism of adsorption and the rate-limiting steps of the process.

Pseudo-First-Order Kinetic Model Assessment

The pseudo-first-order kinetic model, proposed by Lagergren, is one of the most widely used models to describe the rate of adsorption. It assumes that the rate of uptake of the adsorbate is proportional to the number of unoccupied adsorption sites on the adsorbent. This model is often applied to the initial stages of the adsorption process.

While the pseudo-first-order model is frequently tested in adsorption studies, it does not always provide the best fit for the experimental data, particularly for the entire duration of the adsorption process. In several studies on the adsorption of acid dyes, the pseudo-first-order model has been shown to have a lower correlation coefficient compared to the pseudo-second-order model. bioline.org.br This suggests that the adsorption process is not solely controlled by diffusion to the surface but may involve other mechanisms. For instance, in the removal of various acid dyes, the pseudo-second-order model often provides a better description of the kinetic data. iwaponline.com

Pseudo-Second-Order Kinetic Model Assessment

The pseudo-second-order kinetic model is another commonly used model that assumes the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. This model often provides a better fit for the entire range of adsorption, from the initial stages to equilibrium.

Numerous studies on the adsorption of acid dyes, including this compound and similar compounds, have found that the pseudo-second-order model provides an excellent fit to the experimental data. scirp.orgplos.orgiwaponline.commdpi.com The high correlation coefficients (often greater than 0.99) obtained from this model indicate that chemisorption is likely the dominant mechanism controlling the rate of adsorption. iwaponline.combioline.org.br This model's ability to accurately predict the equilibrium adsorption capacity further supports its applicability. The successful application of the pseudo-second-order model suggests that the interaction between the acid dye molecules and the adsorbent surface involves chemical bonding. tuiasi.rosemanticscholar.org

Table 3: Comparison of Kinetic Models for Acid Dye Adsorption

Adsorbent Dye Best-Fit Kinetic Model Correlation Coefficient (R²) Reference
Activated Algerian Clay Methyl Orange Pseudo-Second-Order - ajol.info
HCl-pretreated Lemna sp. Acid Orange 74 Pseudo-Second-Order >0.99 plos.org
Formulated Clay-Lime (F13) C.I. Acid Orange 52 Pseudo-Second-Order - scirp.org
Walnut Shell C.I. Acid Red 97 Pseudo-Second-Order >0.99 bioline.org.br
Biochar from Peanut Shell with Kaolinite Acid Orange 7 Pseudo-Second-Order - semanticscholar.org

Note: Dashes indicate data not provided in the source.

Intraparticle Diffusion and Film Diffusion Models in Adsorption Processes

The adsorption of a dye onto an adsorbent is a multi-step process. journalssystem.com Initially, the dye molecules move from the bulk solution to the external surface of the adsorbent, a step known as film or external diffusion. Subsequently, the dye molecules diffuse from the surface into the pores of the adsorbent, a process termed intraparticle diffusion. Finally, the dye molecules are adsorbed onto the active sites within the pores.

The intraparticle diffusion model , often referred to as the Weber and Morris model, is used to identify the rate-limiting step in the adsorption process. researchgate.net If the plot of the amount of dye adsorbed at time t (q_t) versus the square root of time (t^0.5) is a straight line passing through the origin, then intraparticle diffusion is the sole rate-controlling step. researchgate.net However, in many cases, the plot may show multiple linear regions, indicating that the adsorption process is complex and governed by more than one mechanism. researchgate.net For instance, the initial steeper portion of the curve often represents the boundary layer or film diffusion, while the second, slower portion represents intraparticle diffusion. researchgate.net

The film diffusion model describes the mass transfer of the adsorbate from the bulk liquid phase to the adsorbent's exterior surface across a liquid film. The rate of this process can be influenced by factors such as the concentration gradient and the thickness of the liquid film. journalssystem.com Studies on similar acid dyes have shown that at the beginning of the adsorption process, the concentration of the dye is high, leading to a rapid diffusion rate across the film. As the adsorption progresses, the concentration gradient decreases, and the rate of film diffusion slows down.

Influence of Operational Parameters on Adsorption Kinetics

The efficiency of this compound removal through adsorption is significantly influenced by several operational parameters. Understanding these effects is crucial for optimizing the process for practical applications.

Initial Dye Concentration: The initial concentration of the dye in the solution is a key driving force for the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). frontiersin.org This is because a higher concentration gradient between the bulk solution and the adsorbent surface enhances the diffusion of dye molecules into the adsorbent pores. frontiersin.org However, the percentage removal of the dye may decrease at higher initial concentrations as the available active sites on the adsorbent become saturated. frontiersin.org

Adsorbent Dose: The adsorbent dosage, which is the amount of adsorbent used for a given volume of wastewater, also plays a critical role. Increasing the adsorbent dose generally leads to a higher percentage of dye removal because it provides a larger surface area and more available active sites for adsorption. mdpi.com However, the adsorption capacity (the amount of dye adsorbed per gram of adsorbent) may decrease with an increasing adsorbent dose. bioline.org.brmdpi.com This is attributed to the fact that at higher adsorbent doses, many active sites may remain unsaturated during the adsorption process. bioline.org.br

Solution pH: The pH of the solution is one of the most important factors affecting the adsorption of acid dyes like this compound. jmaterenvironsci.com Acid dyes are anionic in nature, meaning they carry a negative charge in solution. The surface charge of the adsorbent is also pH-dependent. In acidic solutions (low pH), the surface of many adsorbents becomes protonated and carries a positive charge. This leads to a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, resulting in higher adsorption efficiency. nih.govscirp.org Conversely, in alkaline solutions (high pH), the adsorbent surface may become negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a decrease in adsorption. zu.edu.ly Therefore, the optimal pH for the adsorption of this compound is expected to be in the acidic range. researchgate.nettsijournals.com

Thermodynamic Evaluation of this compound Adsorption Processes

Thermodynamic parameters, including the standard free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°), provide valuable information about the spontaneity, thermal nature, and randomness of the adsorption process.

Determination of Standard Free Energy Change (ΔG°)

The standard free energy change (ΔG°) is a key indicator of the spontaneity of an adsorption process. It is calculated using the following equation:

ΔG° = -RT ln(K_c)

where R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature in Kelvin, and K_c is the equilibrium constant. A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable. researchgate.net The magnitude of ΔG° can also provide insights into the nature of the adsorption. Generally, ΔG° values between -20 and 0 kJ/mol are associated with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. nih.gov For many dye adsorption systems, the process is found to be spontaneous. ajol.info

Determination of Standard Enthalpy Change (ΔH°)

The standard enthalpy change (ΔH°) indicates whether the adsorption process is endothermic (heat is absorbed) or exothermic (heat is released). It is determined from the van't Hoff equation:

ln(K_c) = (ΔS°/R) - (ΔH°/RT)

By plotting ln(K_c) versus 1/T, a straight line is obtained, and the value of ΔH° can be calculated from the slope. A positive ΔH° value indicates that the adsorption process is endothermic, meaning that an increase in temperature favors the adsorption. scispace.comresearchgate.net Conversely, a negative ΔH° value signifies an exothermic process, where adsorption is more favorable at lower temperatures. tsijournals.com Studies on similar acid dyes have reported both endothermic and exothermic behaviors depending on the specific adsorbent and dye system. tsijournals.comdeswater.com

Interpretation of Adsorption Mechanisms from Thermodynamic Parameters

The combined analysis of ΔG°, ΔH°, and ΔS° provides a comprehensive understanding of the adsorption mechanism.

A spontaneous process (negative ΔG°) that is also endothermic (positive ΔH°) is typically driven by a significant positive entropy change (positive ΔS°). ajrconline.orgdeswater.commdpi.com This suggests that the increase in disorder at the solid-liquid interface is the primary driving force for the adsorption.

A spontaneous (negative ΔG°) and exothermic (negative ΔH°) process can be driven by either enthalpy or entropy, or both. If ΔS° is positive, both enthalpy and entropy favor the adsorption. If ΔS° is negative, the process is enthalpy-driven, and the favorable energy change from the formation of bonds between the adsorbate and adsorbent outweighs the decrease in randomness.

The magnitude of ΔH° can also hint at the type of adsorption. Enthalpy changes for physisorption are generally in the range of 2.1 to 20.9 kJ/mol, while chemisorption involves much larger enthalpy changes, typically between 80 and 200 kJ/mol. tsijournals.com

For the adsorption of this compound, the specific thermodynamic parameters will depend on the adsorbent used. However, based on studies of similar acid dyes, it is often observed that the adsorption is a spontaneous and endothermic process, driven by a positive entropy change. unirioja.esresearchgate.net This indicates that the process is favored at higher temperatures and that the increase in randomness at the solid-solution interface plays a crucial role.

Table of Research Findings on Adsorption Parameters for Acid Dyes (Illustrative Examples)

AdsorbentDyeInitial Dye Conc. Effect on qeAdsorbent Dose Effect on % RemovalOptimum pHΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Adsorption Nature
Activated CarbonMethyl OrangeIncreasesIncreasesAcidic ajol.infoNegative scispace.comPositive scispace.comPositive scispace.comSpontaneous, Endothermic scispace.com
ClayAcid Orange 52IncreasesIncreases2.0 scirp.orgPositive/NegativeNegative/Positive-Non-spontaneous/Spontaneous scirp.org
EggshellReactive Red 123Increases bioline.org.brIncreases-----
Chitosan (B1678972)Methyl OrangeIncreasesIncreases mdpi.comAcidic mdpi.comNegativePositivePositiveSpontaneous, Endothermic ajrconline.org
Mandarin PeelsAcid Orange 7---Negative tsijournals.comNegative tsijournals.com-Spontaneous, Exothermic tsijournals.com

Regeneration and Reusability of Adsorbent Materials for this compound Removal

The economic viability and environmental sustainability of using adsorption for dye removal are significantly enhanced by the ability to regenerate and reuse the adsorbent materials. mdpi.com The process of regeneration involves the desorption of the adsorbed dye molecules from the adsorbent surface, thereby restoring its adsorptive capacity for subsequent use. researchgate.net This not only reduces the operational costs associated with purchasing new adsorbent materials but also minimizes the generation of secondary waste, which would otherwise require proper disposal. rsc.org

Various techniques have been explored for the regeneration of adsorbents laden with anionic azo dyes, a class to which this compound belongs. These methods primarily include chemical regeneration, thermal treatment, and microwave-assisted regeneration. Chemical regeneration is a widely studied and effective method, often employing eluents such as acids, bases, salts, or organic solvents to reverse the adsorption process. researchgate.net The choice of the regenerating agent depends on the nature of the interaction between the dye and the adsorbent. rsc.org For anionic dyes like this compound, which often bind to adsorbent surfaces through electrostatic interactions and hydrogen bonding, altering the pH of the solution is a common and effective regeneration strategy. rsc.orgrsc.org

Research Findings on Regeneration and Reusability

Detailed studies on closely related anionic azo dyes, such as Acid Orange 7 (AO7), Acid Orange II, and Acid Orange 74 (AO74), provide valuable insights into the potential regeneration processes for adsorbents used to remove this compound. Alkaline solutions, particularly sodium hydroxide (B78521) (NaOH), have been shown to be highly effective in desorbing these dyes from various adsorbents. semanticscholar.orgplos.org The increase in hydroxide ions (OH⁻) at high pH leads to a more negatively charged adsorbent surface, which repels the anionic dye molecules and facilitates their release into the solution. plos.orgmdpi.com

For instance, research on the removal of Acid Orange II using a two-step modified sepiolite (B1149698) found that a 0.8 mol/L NaOH solution provided superior regeneration of the adsorbent. semanticscholar.org In another study focusing on the biosorption of AO74 by HCl-pretreated Lemna sp., a 0.01 M NaOH solution was identified as the optimal eluent. plos.org It was capable of achieving 100% desorption of the dye, allowing the biosorbent to be effectively reused for three consecutive cycles. plos.org Although the biosorption capacity experienced a decrease in the second cycle, it remained stable in the third, demonstrating the viability of the regeneration process. plos.org

The reusability of adsorbents over multiple adsorption-desorption cycles is a critical factor for practical applications. Studies on PVA-chitosan adsorbent films for AO7 removal have demonstrated that these materials can be used for five consecutive cycles without a significant loss in their adsorption capacity, highlighting their excellent stability and potential for long-term use. researchgate.net Similarly, nanoporous carbon derived from agricultural wastes for the removal of Methyl Orange, another anionic azo dye, could be reused for up to five cycles with an adsorption efficiency remaining above 82%, after regeneration with a 0.01 N NaOH solution. mdpi.com

The following tables summarize key findings from research on the regeneration and reusability of various adsorbents for the removal of similar acid orange dyes.

Table 1: Regeneration Efficiency of Various Adsorbents for Acid Orange Dyes

AdsorbentTarget DyeEluent (Regenerating Agent)Desorption/Regeneration EfficiencyNumber of CyclesReference
Two-step modified sepioliteAcid Orange II0.8 mol/L NaOHSuperior regeneration notedNot specified semanticscholar.org
HCl-pretreated Lemna sp.Acid Orange 740.01 M NaOH100% desorption3 plos.org
PVA-chitosan adsorbent filmAcid Orange 7Not specifiedHigh, no significant loss in capacity5 researchgate.net
Nanoporous carbonMethyl Orange0.01 N NaOH81% - 84%5 mdpi.com
Modified nano chitosanAcid Orange dyeNot specified86% desorption2 researchgate.net

Table 2: Reusability and Performance of Adsorbents Over Multiple Cycles

AdsorbentTarget DyeCycle NumberAdsorption Capacity/Removal EfficiencyReference
Cycle 164.24 mg/g
HCl-pretreated Lemna sp.Acid Orange 74Cycle 248.11 mg/g plos.org
Cycle 347.04 mg/g
Cycle 1>91%
PVA-chitosan adsorbent filmAcid Orange 7Cycle 2-5No significant loss in capacity researchgate.net
Cycle 1>82%
Nanoporous carbonMethyl OrangeCycle 2-5Maintained >82% efficiency mdpi.com

These findings underscore the potential for developing robust and reusable adsorbent systems for the removal of this compound from wastewater. The use of alkaline solutions like sodium hydroxide appears to be a promising strategy for regeneration, offering high desorption efficiencies and allowing for multiple reuse cycles of the adsorbent material.

Degradation Pathways and Mechanisms of Acid Orange 156

Photocatalytic Degradation of Acid Orange 156 and Related Azo Dyes

Photocatalysis is an advanced oxidation process that involves the acceleration of a photoreaction in the presence of a catalyst. When a semiconductor photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents capable of degrading organic pollutants like azo dyes. researchgate.net

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high chemical stability, low toxicity, and cost-effectiveness. mdpi.com The photocatalytic activity of TiO₂ is influenced by several factors, including its crystal structure (anatase, rutile, or brookite), surface area, and particle size. scispace.com The anatase phase of TiO₂ is generally considered the most photoactive for the degradation of organic pollutants. capes.gov.br

The degradation of azo dyes, such as this compound, using TiO₂ involves the adsorption of the dye molecule onto the catalyst surface, followed by its decomposition by the photogenerated ROS. researchgate.net The efficiency of this process can be affected by the pH of the solution, with lower pH values often leading to higher degradation rates for certain dyes. researchgate.net

Doping TiO₂ with rare-earth metals like lanthanum (La) has been shown to enhance its photocatalytic efficiency. Lanthanum doping can modify the electronic and structural properties of TiO₂, leading to improved performance. The introduction of La³⁺ ions into the TiO₂ lattice can create oxygen vacancies, which act as trapping sites for photogenerated electrons, thereby reducing the recombination rate of electron-hole pairs. mdpi.com This increased charge separation leads to a higher quantum yield of ROS production and, consequently, enhanced degradation of azo dyes. mdpi.com

Studies have demonstrated that La-doped TiO₂ nanoparticles exhibit a smaller band gap compared to undoped TiO₂, allowing for absorption of a broader spectrum of light, including the visible region. This "red shift" is advantageous for utilizing solar light as a sustainable energy source for photocatalysis. fkit.hr The optimal concentration of the lanthanum dopant is crucial, as excessive doping can lead to the formation of recombination centers, thereby decreasing photocatalytic activity. capes.gov.br Research on various azo dyes has shown that a specific dopant concentration, for instance, 1.0% for La, can lead to the highest photocatalytic activity. capes.gov.br

Table 1: Effect of Lanthanum Doping on TiO₂ Properties and Photocatalytic Activity

CatalystDopant ConcentrationCrystal PhaseBand Gap (eV)Key FindingsReference
La-doped TiO₂1.0%Anatase-Highest photocatalytic activity for decolourization of various dyes. capes.gov.br
La-doped TiO₂Not specifiedAnatase2.92Decreased band gap and red shift confirmed by UV-DRS.
La, V co-doped TiO₂2% w/w La, 0.02% w/w VAnatase-Most photoactive for dye degradation. bg.ac.rs
La-Na co-doped TiO₂Not specifiedAnatase-Doping induces oxygen vacancies, enhancing adsorption of cationic dyes. mdpi.com

This table is interactive. Click on the headers to sort the data.

Mesoporous TiO₂ nanopowders have garnered significant attention for photocatalytic applications due to their high surface area and large pore volume. scispace.com These characteristics facilitate the adsorption of dye molecules onto the catalyst surface and their diffusion through the porous structure, leading to enhanced degradation rates. scispace.com The synthesis method and conditions, such as calcination temperature, play a critical role in determining the final properties of the mesoporous TiO₂, including its crystallinity, surface area, and pore size. iiste.org

For instance, mesoporous anatase TiO₂ synthesized via a sol-gel method has demonstrated high photocatalytic activity for the degradation of the azo dye Amaranth. rsc.org Similarly, the use of a template during synthesis can control the pore structure, with studies showing that a lower concentration of the template can lead to increased crystallinity and surface area, resulting in higher photocatalytic activity for the degradation of alizarin (B75676) yellow. scispace.com The degradation efficiency of mesoporous TiO₂ can be further improved by doping with metal ions, which can enhance light absorption and reduce electron-hole recombination. nih.gov

Table 2: Properties and Performance of Mesoporous TiO₂ in Azo Dye Degradation

CatalystSynthesis MethodTarget DyeKey FindingsReference
Mesoporous anatase TiO₂Sol-gelAmaranthHigh photocatalytic activity under sunlight. rsc.org
Mesoporous TiO₂Sol-gel with silicotungstic acid templateAlizarin yellow100% degradation in 120 min under UV light. scispace.com
3w% Cu-doped mesoporous TiO₂SolvothermalCongo red99% degradation in 50 min under artificial light. nih.gov
Mesoporous Au–TiO₂ NSPsNot specifiedAzo dyesOver 85% TOC removal within 7 hours under solar light. acs.org

This table is interactive. Click on the headers to sort the data.

Zinc oxide (ZnO) is another promising semiconductor photocatalyst for the degradation of azo dyes. iwaponline.com Similar to TiO₂, ZnO generates electron-hole pairs upon irradiation with UV light, leading to the formation of ROS that can mineralize organic pollutants. researchgate.net The photocatalytic efficiency of ZnO is influenced by factors such as particle size, morphology, and the presence of dopants. scirp.org

The degradation of azo dyes using ZnO nanoparticles generally follows pseudo-first-order kinetics. researchgate.net The process is highly dependent on the pH of the solution, with acidic conditions often being more favorable for degradation. researchgate.netmdpi.com The mechanism involves the adsorption of the dye onto the ZnO surface, followed by attack from hydroxyl radicals and superoxide ions, which are considered the primary reactive species in the degradation process. researchgate.netresearchgate.net Green synthesis methods for ZnO nanoparticles, using plant extracts, have been explored as an eco-friendly approach to producing effective photocatalysts for dye degradation. iwaponline.com

Table 3: Performance of ZnO-Based Photocatalysts in Azo Dye Degradation

This table is interactive. Click on the headers to sort the data.

Iron oxide-based composites have emerged as effective catalysts for the degradation of azo dyes, often through Fenton or photo-Fenton processes. mdpi.com These composites can be synthesized by loading iron oxides, such as iron(III) oxychloride (FeOCl) or magnetite (Fe₃O₄), onto a support material like biochar. mdpi.commdpi.com Biochar, a carbon-rich material produced from the pyrolysis of biomass, provides a large surface area and can enhance the catalytic activity of the iron oxides.

In the case of FeOCl/biochar composites, the degradation of dyes like Acid Orange II occurs through a heterogeneous Fenton-like reaction. mdpi.com The biochar facilitates the cycling between Fe³⁺ and Fe²⁺, which is crucial for the continuous generation of hydroxyl radicals from hydrogen peroxide. mdpi.com Similarly, Fe₃O₄-loaded biochar can activate persulfate to produce sulfate (B86663) radicals (SO₄•⁻), another powerful oxidizing species for dye degradation. mdpi.com These magnetic biochar composites also offer the advantage of easy separation and reusability. mdpi.com

Table 4: Degradation of Azo Dyes using Iron Oxide-Based Composites

CatalystTarget DyeDegradation EfficiencyMechanismKey FindingsReference
FeOCl/Biochar (Fe₁C₀.₂)Acid Orange II97.1%Fenton-like•OH is the dominant reactive species. mdpi.comresearchgate.net
Fe₃O₄@BCAcid Orange 7Not specifiedPersulfate activationProvides more active sites for persulfate activation. mdpi.com
β-FeOOH/Fe₃O₄/BiocharMethyl OrangeNot specifiedPhotocatalysisFormation of Fe-O-C bonds facilitates electron transfer. mdpi.com
Fe₂O₃-loaded C. bonplandianus biocharBasic Brown 1, Basic Orange 293-95%AdsorptionIncreased surface area and functional groups enhance adsorption. acs.org

This table is interactive. Click on the headers to sort the data.

Nitrocellulose membranes (NCM) have been investigated as a medium for the photodegradation of azo dyes like Acid Orange 8. frontiersin.org Under illumination, NCM can generate electron-hole pairs, leading to the formation of hydroxyl radicals that can degrade organic compounds. frontiersin.orgfrontiersin.org The high specific surface area of these membranes can also facilitate the adsorption of dye molecules, enhancing the degradation process. frontiersin.org

The photodegradation rate in an NCM system is significantly higher than in pure water, indicating the active role of the membrane in the process. frontiersin.org The efficiency of degradation is influenced by several factors, including the initial dye concentration, light intensity, pH, and the area of the NCM. researchgate.net Studies have shown that acidic conditions are generally favorable for the degradation of Acid Orange 8. frontiersin.org The presence of certain ions, such as Ca²⁺, Mg²⁺, and NO₃⁻, can promote photodegradation, while others, like CO₃²⁻, can have an inhibitory effect. frontiersin.org The primary mechanism involves the generation of hydroxyl radicals on the NCM surface, which then attack and break down the azo dye molecules. frontiersin.org

Table 5: Factors Influencing Nitrocellulose Membrane-Mediated Photodegradation of Acid Orange 8

ParameterEffect on Degradation RateOptimal ConditionRate Constant (min⁻¹)Reference
NCM PresenceSignificantly increasesWith NCM1.94 x 10⁻³ frontiersin.org
Dye ConcentrationDecreases with increasing concentration (20–120 µmol/L)20 µmol/L- researchgate.net
Light IntensityIncreases with increasing intensity481 µmol/(m²s)- frontiersin.org
pHFavorable under acidic conditions3.0- frontiersin.org
NCM AreaIncreases with increasing area17.35 cm²0.43 x 10⁻³ frontiersin.org

This table is interactive. Click on the headers to sort the data.

Effect of Lanthanum Doping on TiO2 Photocatalytic Activity

Advanced Photocatalyst Design and Modification Strategies

The effectiveness of photocatalysis heavily relies on the design and modification of the photocatalyst used. The primary goals of these strategies are to enhance light absorption, promote the separation of photogenerated electron-hole pairs, and increase the number of active reaction sites. mdpi.com Key strategies for improving photocatalytic efficiency include:

Structural Engineering: This involves doping the photocatalyst with metal or non-metal ions to alter its band gap structure. This modification can shift the light absorption range from UV to the visible spectrum, thereby increasing the efficiency of solar light harvesting. mdpi.com For instance, doping with certain metals can create Schottky barriers, which act as electron traps, delaying the recombination of charge carriers and enhancing photocatalytic activity. acs.org

Morphology Design: The physical shape and structure of the photocatalyst at the nanoscale can significantly influence its performance. mdpi.com Creating hierarchical structures with high surface areas, such as nanotubes or porous composites, provides more active sites for the degradation reaction to occur. mdpi.commdpi.com

Heterojunction Construction: A primary focus of current research is the creation of heterojunctions, which involve combining two different semiconductor materials. oaepublish.com These junctions, such as Type II, Z-scheme, and the more recent S-scheme, optimize band alignment and promote efficient charge separation, leading to superior redox capabilities and reduced electron-hole recombination. oaepublish.com

Defect and Interfacial Engineering: Creating controlled defects at the atomic level and engineering the interface between the photocatalyst and the surrounding medium can significantly boost performance by improving charge carrier dynamics and optimizing active sites. oaepublish.com

These advanced design strategies are crucial for developing robust and efficient photocatalysts for the degradation of persistent organic pollutants like this compound.

Kinetic and Mechanistic Aspects of Photocatalytic Degradation

Understanding the kinetics and mechanisms of photocatalytic degradation is essential for optimizing the process for the treatment of this compound.

Pseudo-First-Order Kinetics and Langmuir-Hinshelwood Model Applications

The photocatalytic degradation of many organic dyes, including azo dyes similar to this compound, often follows pseudo-first-order kinetics. ijirset.comresearchgate.netiitm.ac.in This is typically described by the Langmuir-Hinshelwood (L-H) model, which is widely used for heterogeneous catalytic reactions. researchgate.netscialert.net The L-H model relates the initial degradation rate (r₀) to the initial concentration of the reactant (C₀) and the adsorption coefficient of the reactant onto the photocatalyst surface (K). scialert.net

The degradation rate is generally observed to decrease as the initial concentration of the dye increases. frontiersin.org This is because at high concentrations, the surface of the photocatalyst can become saturated, leading to a decrease in the photocatalytic degradation rate. frontiersin.org The applicability of the L-H model suggests that the adsorption of the dye onto the catalyst surface is a crucial step in the degradation process. researchgate.net

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide Radicals)

The degradation of this compound during photocatalysis is primarily driven by the action of highly reactive oxygen species (ROS). frontiersin.orgresearchgate.net When the photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated. mdpi.com These charge carriers then react with adsorbed water and oxygen molecules to produce various ROS.

Hydroxyl Radicals (•OH): These are powerful, non-selective oxidizing agents that play a major role in the degradation of organic pollutants. frontiersin.orgresearchgate.net They can attack the dye molecule, leading to the cleavage of the azo bond and the breakdown of the aromatic structure. The presence of hydroxyl radicals has been shown to be significant in the photodegradation of similar acid orange dyes. frontiersin.org

Superoxide Radicals (•O₂⁻): These are formed when photogenerated electrons react with molecular oxygen. mdpi.com While generally less reactive than hydroxyl radicals, they also contribute to the oxidative degradation process. mdpi.com

Holes (h⁺): The photogenerated holes in the valence band of the photocatalyst can directly oxidize the dye molecules adsorbed on the surface. mdpi.comrsc.org

Influence of Environmental Parameters (e.g., Solution pH, Catalyst Concentration, Light Intensity, Temperature)

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several environmental parameters.

ParameterEffect on DegradationRationale
Solution pH Acidic conditions are generally more favorable. frontiersin.orgresearchgate.netThe surface charge of the photocatalyst and the speciation of the dye are pH-dependent. In acidic solutions, the surface of many photocatalysts (like TiO₂) becomes positively charged, which promotes the adsorption of anionic dyes like this compound. mdpi.com Conversely, in alkaline conditions, electrostatic repulsion between the negatively charged catalyst surface and the dye anion can hinder degradation. researchgate.net
Catalyst Concentration Degradation rate increases with catalyst loading up to an optimal point.An increase in catalyst concentration provides more active sites for the reaction. ijirset.com However, beyond an optimal level, light scattering and agglomeration of catalyst particles can reduce light penetration and decrease the overall efficiency. ijirset.com
Light Intensity Degradation rate generally increases with light intensity. frontiersin.orgfrontiersin.orgHigher light intensity leads to the generation of more photons, which in turn creates more electron-hole pairs and, consequently, more reactive oxygen species. frontiersin.org However, at very high intensities, the rate may level off as other factors become limiting.
Temperature A moderate increase in temperature can enhance the degradation rate. frontiersin.orgHigher temperatures can increase the reaction rate and the generation of hydroxyl radicals. mdpi.comfrontiersin.org However, excessive temperatures can be detrimental.

Table 1. Influence of Environmental Parameters on Photocatalytic Degradation.

Impact of Co-existing Anions and Cations on Degradation Efficiency

Wastewater often contains various inorganic ions that can affect the efficiency of the photocatalytic degradation process.

Ion TypeSpecific IonsEffect on DegradationMechanism of Influence
Anions CO₃²⁻, HCO₃⁻, Cl⁻, NO₃⁻Generally inhibitory, with the degree of inhibition varying.Carbonate and bicarbonate ions are known scavengers of hydroxyl radicals, reacting with them to form less reactive carbonate radicals, thus reducing the degradation efficiency. frontiersin.orgpolyu.edu.hk Chloride ions can also react with hydroxyl radicals to form less reactive species. mdpi.com Nitrate ions, however, can sometimes promote degradation by generating active oxygen species. frontiersin.org
Cations Ca²⁺, Mg²⁺Can have a promotional or inhibitory effect depending on the specific system.Some studies on similar dyes have shown that cations like Ca²⁺ and Mg²⁺ can promote photodegradation. frontiersin.orgresearchgate.net However, other reports indicate an inhibitory effect, possibly due to interactions with the catalyst surface or the dye molecule. mdpi.com

Table 2. Impact of Co-existing Ions on Degradation Efficiency.

Advanced Oxidation Processes (AOPs) for this compound Treatment

Advanced Oxidation Processes (AOPs) are a group of technologies characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) for the oxidation of organic pollutants. researchgate.netresearchgate.net These processes are considered effective for treating recalcitrant compounds like this compound that are resistant to conventional treatment methods. ijcce.ac.ir

Various AOPs can be employed, including:

Heterogeneous Photocatalysis (e.g., UV/TiO₂): As detailed in the sections above, this is a prominent AOP for dye degradation. researchgate.net

Fenton and Photo-Fenton Processes: These processes use ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. mdpi.comresearchgate.net The reaction is enhanced by UV light in the photo-Fenton process. mdpi.com

Ozonation (O₃) and Ozone-based AOPs (e.g., O₃/H₂O₂): Ozone is a strong oxidant itself, and its combination with hydrogen peroxide or UV light leads to the efficient generation of hydroxyl radicals. researchgate.net

Other AOPs: Other methods include UV/H₂O₂, electrochemical oxidation, and persulfate-based oxidation. polyu.edu.hkresearchgate.net

The primary advantage of AOPs is their ability to non-selectively degrade a wide range of organic compounds, often leading to complete mineralization (conversion to CO₂, water, and inorganic ions). researchgate.netresearchgate.net The choice of a specific AOP depends on factors like the wastewater characteristics, cost, and operational complexity. frontiersin.org

Fenton and Photo-Fenton Oxidation Systems

In a study on various water-soluble azo dyes, including this compound, Fe(III)-carboxylic fiber complexes were used as heterogeneous photo-Fenton catalysts. researchgate.net It was found that UV irradiation significantly enhanced the catalytic capacity of these complexes, leading to the degradation of the dyes. researchgate.net The fundamental mechanism involves the attack of hydroxyl radicals on the dye's chromophore, leading to the cleavage of the azo bond (-N=N-) and the breakdown of the aromatic rings. researchgate.net

Ozone Oxidation Processes

Electrochemical Oxidation Approaches

Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct electron transfer or, more commonly, through indirect oxidation by electrochemically generated species like hydroxyl radicals or chlorine/hypochlorite. The choice of anode material is critical, with high oxygen overvoltage anodes being particularly effective for generating •OH from water discharge.

Studies have explored combined treatment schemes involving electrochemical oxidation for textile effluents containing acid dyes like this compound. scispace.com For similar azo dyes, electrochemical oxidation has been shown to achieve high levels of color and chemical oxygen demand (COD) removal. The process typically leads to the mineralization of the dye into CO₂, water, and inorganic ions.

Non-Thermal Plasma Processes for Dye Degradation

Non-thermal plasma (NTP), or cold plasma, is an emerging AOP that generates a cocktail of reactive species, including electrons, ions, UV photons, and radicals (•OH, O, H), directly in or in contact with the water to be treated. These species work synergistically to degrade organic pollutants. The process can be enhanced by coupling it with catalysts.

While specific studies on the NTP degradation of this compound are not detailed in the provided results, research on the closely related Acid Orange 7 shows that NTP, particularly when combined with catalysts like Fe₂O₃, can achieve complete discoloration and high mineralization rates at lower voltages than typically required. The degradation pathways involve the destruction of the azo structure, followed by ring-opening reactions, hydroxylation, and carboxylation, ultimately leading to mineralization. researchgate.net

Bioremediation and Biological Degradation of this compound

Bioremediation utilizes microorganisms or their enzymes to break down environmental pollutants. This approach is often considered more environmentally friendly and cost-effective than conventional chemical and physical methods.

Microbial Fuel Cell Integration for Azo Dye Mineralization

Microbial Fuel Cells (MFCs) are bio-electrochemical devices that use microorganisms to convert the chemical energy in organic matter directly into electricity. This technology can be integrated with wastewater treatment, where the organic pollutants, including dyes, serve as the fuel. Research has demonstrated that this compound can be successfully decolorized using MFCs. up.ac.za In this process, microorganisms metabolize the dye while generating an electrical current, offering the dual benefit of waste treatment and energy production. up.ac.za The degradation typically occurs under anaerobic conditions at the anode, where the azo bond is reductively cleaved. up.ac.za

Fungal and Microbial Decolorization Processes

Various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade azo dyes. The mechanisms involve either biosorption of the dye onto the microbial biomass or enzymatic breakdown.

Microbial Degradation: The bacterium Shewanella oneidensis has been shown to effectively decolorize this compound under anaerobic conditions. up.ac.za Studies indicate that this process can be rapid, achieving over 90% decolorization within a few days, highlighting its potential for bioremediation applications. up.ac.za

Fungal Degradation: Fungi, particularly white-rot fungi, produce powerful extracellular enzymes like laccases that can degrade a wide range of complex organic compounds, including dyes. Laccase from Myceliophthora thermophilia has been used to decolorize this compound, achieving a 98% decolorization rate. up.ac.zaufsc.brgazi.edu.tr The process is often enhanced by using a redox mediator, a small molecule that acts as an electron shuttle between the enzyme and the dye molecule. In one study, using a laccase derivative with a mediator resulted in 98% decolorization of this compound, a significant increase from the 43% achieved without a mediator. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The table below summarizes the efficiency of various fungal laccases in decolorizing this compound.

Table 1. Fungal Decolorization of this compound

Microbial Source System Decolorization Efficiency Reference
Myceliophthora thermophilia Laccase Enzyme 98% up.ac.za
Laccase Derivative Laccase with Mediator 98% researchgate.netresearchgate.net

Enzymatic Degradation Approaches

The degradation of synthetic dyes, such as this compound, through enzymatic approaches has garnered significant attention as an environmentally friendly alternative to conventional chemical and physical methods. Enzymes, particularly oxidoreductases like laccases, peroxidases, and azoreductases, are utilized for their ability to transform complex dye molecules into simpler, often less toxic, compounds. rsc.orgmdpi.com These biocatalysts can operate under mild conditions and exhibit high specificity, making them effective agents for bioremediation. nih.gov The primary mechanisms involve the enzymatic cleavage or oxidation of the chromophoric groups, principally the azo bond (-N=N-), which is responsible for the dye's color. nih.govfrontiersin.org

Research into the enzymatic degradation of azo dyes has identified several key enzyme classes capable of this process. Fungal laccases and peroxidases are known for their oxidative capabilities, often employed under aerobic conditions. nih.gov In contrast, bacterial azoreductases typically catalyze the reductive cleavage of the azo linkage, a process that is often more efficient under anaerobic or microaerophilic conditions. mdpi.commdpi.com The combination of these different enzymatic activities, for instance in sequential anaerobic-aerobic treatments, can lead to the complete mineralization of the dye molecules. frontiersin.org

Laccase-Mediated Degradation

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are copper-containing enzymes widely found in fungi, plants, and bacteria. frontiersin.org They catalyze the oxidation of a broad range of phenolic and non-phenolic aromatic compounds by reducing molecular oxygen to water. frontiersin.org The degradation of non-phenolic substrates, including many synthetic dyes, often requires the presence of small molecules known as redox mediators. uminho.pt These mediators are first oxidized by the laccase and then, in their oxidized form, act as strong oxidizing agents that can degrade the complex dye molecule. uminho.pt

Specific research has demonstrated the high efficiency of laccase in degrading this compound. In one study, laccase sourced from the white-rot fungus Trametes versicolor was used to treat a solution containing the dye. The study reported a 100% decolorization of this compound in the presence of N,N-dimethyl-p-phenylenediamine (DMHBA) acting as a redox mediator. frontiersin.org This highlights the potential of laccase-mediator systems for the complete removal of this specific dye from aqueous solutions.

Table 1: Laccase-Mediated Degradation of this compound

Enzyme Enzyme Source Mediator Degradation Efficiency Reference

Peroxidase-Mediated Degradation

Peroxidases (EC 1.11.1.x) are a large family of heme-containing enzymes that catalyze the oxidation of a wide variety of organic and inorganic substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. nih.gov Horseradish peroxidase (HRP) is a well-studied example that has proven effective in degrading various pollutants, including textile dyes. rsc.orgrsc.org The catalytic cycle involves the oxidation of the enzyme by H₂O₂, followed by the oxidation of the substrate (the dye), which regenerates the native enzyme. nih.gov This process can effectively break down the chromophore of the dye, leading to decolorization. rsc.org

Studies on other azo dyes, such as Acid Orange 20, have shown that immobilized HRP can achieve high decolorization efficiency (over 98%) under optimal conditions. rsc.org While specific research focusing solely on the peroxidase-mediated degradation of this compound is not extensively detailed in the provided results, the proven efficacy of peroxidases against structurally similar azo dyes suggests it is a viable approach. The general conditions for such a process are outlined below.

Table 2: General Parameters for Peroxidase-Mediated Dye Degradation

Parameter Condition Rationale Reference
Enzyme Horseradish Peroxidase (HRP) Economical, stable, and acts on a wide variety of substrates. rsc.orgrsc.org
Oxidizing Agent Hydrogen Peroxide (H₂O₂) Required co-substrate for peroxidase activity. nih.gov
pH Acidic to Neutral Optimal pH for HRP activity often falls within this range, though it can vary with the specific substrate. rsc.org

| Temperature | 25-50 °C | Represents the typical optimal temperature range for HRP stability and activity. | rsc.org |

Azoreductase-Mediated Degradation

Azoreductases are enzymes produced by a wide range of bacteria that catalyze the reductive cleavage of the azo bond. frontiersin.orgnih.gov This reaction breaks the dye molecule into two or more smaller aromatic amines and is typically the initial step in bacterial biodegradation of azo dyes. nih.gov The process requires electron donors, such as NADH or NADPH, and is generally more effective under anaerobic conditions, as oxygen can compete as the terminal electron acceptor. mdpi.combiotech-asia.org

While the resulting aromatic amines are colorless, they can sometimes be more toxic than the parent dye molecule. mdpi.comwalshmedicalmedia.com Therefore, a subsequent aerobic degradation step is often necessary to mineralize these amines into non-toxic products like carbon dioxide and water. frontiersin.org The mechanism is central to the function of many microbial dye decolorization systems. nih.gov Although direct studies detailing the degradation of this compound by isolated azoreductases were not found in the search results, this enzymatic pathway is a fundamental and widely recognized approach for the breakdown of azo dyes.

Table 3: General Mechanism of Azoreductase Action

Step Process Conditions Outcome Reference
1 Reductive Cleavage Anaerobic/Microaerophilic The azo bond (-N=N-) is broken. mdpi.combiotech-asia.org
2 Electron Donor Requires NAD(P)H Provides reducing equivalents for the reaction. mdpi.com
3 Product Formation Anaerobic Colorless aromatic amines are formed. frontiersin.orgnih.gov

| 4 | Further Degradation | Aerobic | Aromatic amines are mineralized by other enzymes. | mdpi.com |

Table 4: List of Chemical Compounds

Compound Name
This compound
Acid Orange 5
Acid Orange 7
Acid Orange 10
Acid Orange 20
Acid Orange 52
Acid Red 1
Aminobenzene sulfonic acid (Sulfanilic acid)
Carbon Dioxide
DMHBA (N,N-dimethyl-p-phenylenediamine)
Guaiacol
Hydrogen Peroxide
1-amino-2-naphthol
1-hydroxybenzotriazole (HBT)
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
Oxygen

Analytical and Spectroscopic Characterization of Acid Orange 156 and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone in the analysis of dyes like Acid Orange 156, providing information on electronic transitions, functional groups, and molecular vibrations.

UV-Visible Spectroscopy for Concentration Determination and Spectral Shifts

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound in solution. This method operates on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative measurements, the absorbance is typically recorded at the wavelength of maximum absorption (λmax). mdpi.com In the case of this compound, the characteristic absorbance maximum is observed at approximately 380 nm. researchgate.net

The process involves creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This approach is routinely used to evaluate the completeness of dye extraction from materials like textile fibers. researchgate.net

Furthermore, shifts in the λmax can indicate changes in the dye's chemical environment, such as alterations in pH, solvent polarity, or the formation of complexes. Degradation of the dye, which involves the breakdown of its chromophoric system (the azo bonds), leads to a decrease in the absorbance at its characteristic λmax, a phenomenon widely used to monitor the progress of decolorization in bioremediation or advanced oxidation processes. mdpi.com

Table 1: UV-Visible Spectroscopy Parameters for this compound
ParameterValueApplication
Wavelength of Maximum Absorbance (λmax)~380 nmQuantitative analysis, Purity assessment researchgate.net
PrincipleBeer-Lambert LawConcentration determination mdpi.com
ObservationDecrease in absorbance at λmaxMonitoring dye degradation/decolorization mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in the molecular structure of this compound. ijsdr.org The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each absorbed frequency corresponds to a specific molecular bond vibration, providing a unique "fingerprint" of the compound. wvu.edu

For this compound, the FTIR spectrum would reveal characteristic absorption bands corresponding to its key structural components. The presence of the azo linkage (-N=N-), central to its classification as an azo dye, is typically observed in the 1400-1450 cm⁻¹ region. Other significant peaks include those for the sulfonic acid group (S=O stretching around 1180-1120 cm⁻¹ and 1060-1030 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and C-H stretching from the aromatic rings. Analysis of the FTIR spectrum before and after degradation processes can confirm the breakdown of these specific functional groups. sciepub.com

Table 2: Characteristic FTIR Absorption Bands for this compound Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-N=N- (Azo)Stretching~1400 - 1450
-SO₃H (Sulfonic Acid)S=O Asymmetric & Symmetric Stretching~1180 - 1120 & ~1060 - 1030
Aromatic RingC=C Stretching~1600 - 1450
Aromatic RingC-H Stretching~3100 - 3000
-OH (Phenolic)O-H Stretching~3500 - 3200 (Broad)

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations and Trace Analysis

Raman spectroscopy, like FTIR, provides detailed information about molecular vibrations. wvu.edu However, it is based on the inelastic scattering of monochromatic light from a laser source. acs.org While a powerful technique, normal Raman analysis of dyes like this compound can be hindered by strong fluorescence, which can overwhelm the weaker Raman signal. wvu.edu

Surface-Enhanced Raman Spectroscopy (SERS) offers a powerful solution to this problem. wvu.edu SERS can enhance the Raman signal by factors of 10⁶ or even higher, while simultaneously quenching fluorescence. mdpi.com This enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metallic surface, typically silver or gold colloids. wvu.edumdpi.com The interaction of the laser with surface plasmons on the metal nanoparticles creates a massive amplification of the electromagnetic field experienced by the analyte, resulting in a dramatically stronger Raman signal. mdpi.com

This high sensitivity makes SERS an ideal technique for the trace analysis of dyes. maxapress.com Studies have successfully incorporated this compound into spectral libraries using SERS, demonstrating its utility for identifying the dye even at very low concentrations. wvu.edu The technique provides a specific molecular fingerprint, making it highly selective and suitable for analyzing complex mixtures, such as ink on a document or dye extracted from a single textile fiber. wvu.edumdpi.com

Table 3: Comparison of Raman and SERS for this compound Analysis
TechniquePrincipleAdvantages for AO 156Limitations for AO 156
Normal Raman (NR)Inelastic light scattering acs.orgProvides molecular fingerprint wvu.eduSignal often obscured by fluorescence wvu.edu
SERSPlasmon-enhanced scattering on metallic nanostructures mdpi.comSignal enhancement (up to 10⁶+), fluorescence quenching, high sensitivity for trace analysis wvu.edumdpi.comRequires preparation of a suitable SERS substrate (e.g., silver colloids) wvu.edu

Atomic Absorption Spectroscopy (AAS) for Metal Ion Analysis in Complex Dyes

This compound is classified as a metal-complex azo dye. researchgate.net Atomic Absorption Spectroscopy (AAS) is the standard method for determining the identity and concentration of the metal ion within the dye's molecular structure. This analysis is critical for confirming the dye's composition and for quality control during manufacturing.

The procedure first requires the complete breakdown of the organic dye structure to liberate the metal ions into solution. This is typically achieved through sample digestion using concentrated acids, such as sulfuric acid, and heat. upt.ro Once the metal ions are free in the aqueous matrix, the solution is introduced into the AAS instrument.

In the instrument, the sample is atomized (converted into free ground-state atoms) in a flame or a graphite (B72142) furnace. A light source specific to the metal being analyzed (e.g., a copper hollow-cathode lamp) emits light at a wavelength that is characteristically absorbed by the atoms of that metal. The instrument measures the amount of light absorbed, which is proportional to the concentration of the metal in the sample. upt.ro This allows for precise quantification of the metal content in the original dye.

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities, by-products, or metabolites, enabling accurate identification and quantification of each component.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Identification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a premier analytical technique for the analysis of complex mixtures containing this compound. It is particularly powerful for assessing the purity of the dye and for identifying the various products formed during its degradation. nih.gov

In this method, the sample is first injected into the HPLC system. The components of the mixture are separated as they pass through a column packed with a stationary phase, driven by a liquid mobile phase. Different components travel at different speeds based on their chemical properties (like polarity and size), causing them to elute from the column at different times (retention times). maajournal.com

As each component elutes, it enters the mass spectrometer. The MS detector ionizes the molecules (e.g., using electrospray ionization, ESI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). maajournal.comepa.gov This provides the molecular weight of the parent ion and, through tandem MS (MS/MS) experiments where ions are fragmented, yields structural information about the molecule. researchgate.net

This combination of separation and detection allows for the definitive identification of synthesis by-products and metabolites from biodegradation or chemical treatment. researchgate.net For example, studies on similar azo dyes have used LC-MS to identify intermediates formed by hydroxylation or cleavage of the azo bond, with characteristic fragment ions (e.g., m/z 156) indicating a sulfonatobenzene structure. researchgate.net This level of detail is crucial for understanding degradation pathways and ensuring product purity.

Table 4: Application of HPLC-MS in the Analysis of Azo Dyes
ApplicationHPLC FunctionMS FunctionExample Finding
Purity AssessmentSeparates parent dye from synthesis by-products and impurities Provides molecular weight (m/z) for identification of each separated peak epa.govDetection of isomers or unreacted precursors unl.pt
Metabolite IdentificationSeparates degradation products from the parent dye nih.govIdentifies metabolites via molecular weight and fragmentation patterns (MS/MS) researchgate.netIdentification of hydroxylated intermediates and cleavage products (e.g., sulfonatobenzene, m/z 156) researchgate.net

Compound Reference Table

Table 5: Chemical Compounds Mentioned in this Article
Compound NameRole/Context
This compoundPrimary subject of analysis
SilverComponent of colloids for SERS substrates wvu.edu
GoldComponent of colloids for SERS substrates mdpi.com
Sulfuric AcidUsed in sample digestion for AAS upt.ro
CopperExample metal ion in complex dyes detectable by AAS upt.ro
SulfonatobenzenePotential degradation product/fragment of this compound researchgate.net

Capillary Electrophoresis (CE) for Dye Separation and Fingerprinting in Forensic Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the forensic analysis of dyes extracted from textile fibers, offering high separation efficiency and the ability to work with minute sample sizes. nih.govresearchgate.net In the context of azo dyes like this compound, CE provides excellent separation and yields discriminating diode array spectra, which are crucial for distinguishing between dyes of similar colors. nih.govkennesaw.edu

Research has demonstrated the successful separation of this compound from other acid dyes using CE. researchgate.netresearchgate.net In one study, a mixture of five acid dyes, including C.I. This compound, was effectively separated using a buffer system of 15 mM ammonium (B1175870) acetate (B1210297) in a 40:60 acetonitrile/water solution at pH 9.3. researchgate.netkennesaw.edu This method ensures that the acid dyes are negatively ionized, facilitating their separation. The separations were performed in a fused silica (B1680970) capillary (50 cm length, 50 or 75 μm internal diameter) at 25 °C with an applied voltage of 30 kV. kennesaw.edu The resulting electropherogram shows distinct peaks for each dye, allowing for their individual identification. researchgate.netresearchgate.net

The utility of CE in forensics is underscored by its ability to analyze extracts from very small fiber samples, such as a 2-mm length of a single acrylic fiber. nih.gov This, combined with sensitive detection methods like diode array detectors or mass spectrometry (MS), makes CE a valuable tool for creating a "fingerprint" of the dye content in trace evidence. nih.govkennesaw.edunih.gov For instance, C.I. This compound has been analyzed with a diode array detector monitoring absorbance from 190 to 600 nm, with its specific maximum absorbance noted at 380 nm. kennesaw.eduresearchgate.net

ParameterValueReference
Electrolyte 15 mM ammonium acetate in acetonitrile–water (40:60, v/v) kennesaw.edu
pH 9.3 kennesaw.edu
Applied Voltage 30 kV kennesaw.eduresearchgate.net
Capillary Fused silica, 50 cm length, 50 or 75 μm I.D. kennesaw.eduresearchgate.net
Detection (λmax) Diode Array Detector (190-600 nm), specific at 380 nm kennesaw.eduresearchgate.net

This table summarizes the typical Capillary Electrophoresis conditions used for the analysis of this compound.

Micro-Extraction Techniques for Enhanced Sample Preparation

Modern analytical chemistry emphasizes the use of miniaturized sample preparation techniques to reduce solvent consumption and improve efficiency, aligning with the principles of Green Analytical Chemistry. researchgate.netmdpi.com Micro-extraction techniques are particularly relevant for the analysis of dyes like this compound, especially in forensic science where sample amounts are often limited. nih.govdphen1.com These methods replace classical techniques like liquid-liquid extraction (LLE) with more efficient and environmentally friendly alternatives such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). researchgate.netmdpi.com

One notable approach is the use of an automated liquid sample handling workstation for the micro-extraction of acid dyes from nylon fibers. nih.govkennesaw.edu In studies involving this compound, various solvent combinations have been tested to optimize extraction efficiency. kennesaw.edu A three-component mixture of pyridine (B92270), aqueous ammonia, and water was systematically evaluated. nih.govkennesaw.edu The results indicated that for the azo dye this compound, near-optimal extraction conditions are achieved in the region of 40% pyridine and 60% ammonia. kennesaw.edu

Ultrasound-assisted dispersive solid-phase microextraction (UA-DSPE) is another advanced technique that has been developed for the preconcentration of dyes. capes.gov.brnih.govcapes.gov.br This method often employs nanomaterials as sorbents to achieve high recovery rates. capes.gov.brnih.gov For example, a study on the simultaneous determination of auramine-O and malachite green used Mn-doped ZnS nanoparticles loaded on activated carbon as the sorbent, achieving recoveries between 92.80% and 97.70%. capes.gov.brnih.gov While not specifically documented for this compound in the provided context, the principles of UA-DSPE are broadly applicable to various dye classes. The process involves optimizing parameters such as pH, adsorbent mass, sonication time, and eluent volume to maximize extraction efficiency. capes.gov.brnih.govcapes.gov.br

TechniqueKey FeaturesApplication ExampleReference
Automated Micro-Extraction Uses a liquid handling workstation for precise solvent delivery.Extraction of this compound from nylon fibers using a pyridine/ammonia/water system. nih.govkennesaw.edu
UA-DSPE Combines ultrasound with dispersive solid-phase microextraction for rapid preconcentration.Determination of various dyes using nanoparticle-based sorbents. capes.gov.brnih.gov
DLLME A miniaturized liquid-liquid extraction with high enrichment factors.Determination of Sudan dyes in food samples. rsc.orgrsc.org

This table highlights different micro-extraction techniques and their applications in dye analysis.

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique used to visualize the surface morphology of materials. In studies related to this compound, SEM is frequently employed to characterize adsorbents before and after the dye removal process. The micrographs reveal critical information about surface texture, porosity, and any structural changes that occur upon interaction with the dye. scielo.bre3s-conferences.org

For instance, in studies of various adsorbents for dye removal, SEM images consistently show that effective materials possess a rough and porous surface, which provides a larger surface area for adsorption. biointerfaceresearch.comgavinpublishers.com The morphology of materials like activated carbon, biochar, and modified clays (B1170129) has been extensively studied using SEM. e3s-conferences.orggavinpublishers.comscirp.orgscirp.org After adsorption, the surface of the adsorbent often appears smoother or covered, indicating that the pores and active sites have been occupied by dye molecules. plos.org For example, the analysis of an adsorbent made from orange peels showed distinct morphological changes after modification and use. researchgate.net Similarly, SEM analysis of flocs formed during the electrocoagulation of methyl orange revealed lumpy and amorphous structures. sciencepublishinggroup.com This visual evidence is crucial for understanding the mechanism of adsorption.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an indispensable technique for analyzing the crystalline structure of materials. It helps determine whether a material is crystalline or amorphous and identifies the specific crystalline phases present. whiterose.ac.uk In the analysis of materials used for the adsorption of dyes, XRD patterns are often taken before and after the adsorption process to see if the dye interaction has altered the crystalline structure of the adsorbent.

For example, XRD has been used to characterize various adsorbents like modified clays, biochar, and geopolymers. e3s-conferences.orgscirp.orgscirp.orgresearchgate.net The XRD pattern of a synthesized coir pith biochar confirmed its crystalline nature, which contributes to its adsorption capabilities. e3s-conferences.org In a study on modified pectin (B1162225) adsorbents, XRD analysis showed that the materials produced were amorphous. unpatti.ac.id Similarly, the analysis of composites for fertilizer use, derived from dolomite, used XRD to identify the formation of specific crystalline structures like struvite and brushite. researchgate.net The absence of sharp peaks in an XRD pattern indicates an amorphous structure, while sharp, well-defined peaks signify a high degree of crystallinity. unpatti.ac.idrsc.org

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the standard for measuring the specific surface area of a material, a critical parameter for adsorbents. scielo.org.mx A higher BET surface area generally correlates with a higher adsorption capacity because more sites are available for the adsorbate to bind to. mdpi.com This analysis is almost universally applied in studies developing new materials for dye removal.

The BET surface area, along with pore volume and pore size distribution, provides a comprehensive picture of the adsorbent's porous structure. scielo.org.mxbioline.org.br For example, a study on activated carbon from longan seed biomass demonstrated that a higher BET surface area led to an increased adsorption capacity for methylene (B1212753) blue. mdpi.com In another study, the BET surface area of a PPy-PEI nano-adsorbent was measured to be 17.04 m²/g, and this value decreased to 13.94 m²/g after methylene blue adsorption, confirming the occupation of surface sites by the dye. nih.gov Research on various other adsorbents, such as those derived from eggshells, citrus peels, and clays, also heavily relies on BET analysis to quantify and compare their potential effectiveness. scirp.orgbioline.org.brmdpi.com

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
PPy-PEI Nano-adsorbent (before adsorption)17.040.017 nih.gov
PPy-PEI Nano-adsorbent (after adsorption)13.940.018 nih.gov
Eggshell (ES)1.20.0062 bioline.org.br
Spent Bleaching Earth (SBE)10.86- jeeng.net
Formulated Clay-Lime (F13)133.01- scirp.orgscirp.org
Formulated Clay-Lime (F23)132.35- scirp.orgscirp.org
Mesoporous Activated Carbon (Longan Seed)17730.474 (mesopore) mdpi.com

This table presents BET surface area and pore volume data for various adsorbents studied for dye removal, illustrating the range of values encountered.

Zeta Potential Measurements for Surface Charge Determination

Zeta potential analysis is a critical technique for determining the surface charge of particles dispersed in a liquid, providing insights into the stability of colloidal systems and the nature of electrostatic interactions. For anionic dyes like this compound, the surface charge in an aqueous medium is a key parameter influencing its behavior in various applications.

While specific zeta potential measurements for this compound are not extensively detailed in the cited literature, the behavior of analogous anionic azo dyes provides a strong basis for understanding its surface charge characteristics. Anionic dyes, due to their chemical structure, typically exhibit a negative surface charge in solution. For instance, studies on Acid Orange 74 revealed that the dye molecule possesses a negative zeta potential across a wide range of pH levels, a direct consequence of its anionic nature. plos.org Similarly, research on Acid Orange II indicated that the dye is negatively charged over a broad pH range due to the deprotonation of its sulfonic acid group (–SO₃H). appliedmineralogy.com

Given that this compound (C₂₁H₁₉N₄NaO₅S) contains a sodium sulfonate group (–SO₃⁻Na⁺), it is expected to behave similarly, carrying a net negative surface charge when dissolved in water. nih.govworlddyevariety.com This negative charge is fundamental to its interaction with substrates, adsorbents, and other chemical species. The electrostatic repulsion or attraction governed by this surface charge plays a significant role in processes such as dyeing, wastewater treatment, and the stability of dye dispersions. For example, in biosorption processes, a pH below the point of zero charge of an adsorbent can lead to a positive surface charge on the adsorbent, enhancing the electrostatic attraction and removal of negatively charged dye molecules from water. plos.org

Table 1: Expected Surface Charge Properties of this compound Based on Analogous Compounds

PropertyExpected Characteristic for this compoundRationale/Supporting Evidence
Zeta Potential Negative in aqueous solutionsPresence of a sulfonic acid group (–SO₃⁻), characteristic of anionic dyes. appliedmineralogy.comnih.gov Analogous dyes like Acid Orange 74 exhibit negative zeta potential at various pH levels. plos.org
Effect of pH Surface charge is pH-dependentAt low pH, the negative charge may be less pronounced, while at neutral to alkaline pH, the sulfonic group is fully ionized, ensuring a strong negative charge. plos.orgappliedmineralogy.com
Primary Charge-Contributing Group Sulfonic Acid Group (–SO₃⁻)This functional group is the primary source of the anionic nature of the dye molecule. appliedmineralogy.com

Rheological Studies of this compound-Related Gels and Composites

Rheological studies investigate the flow and deformation of materials, which is crucial for products that are stored and applied as liquids, such as dye dispersions. For this compound, rheological properties are critical for ensuring the stability and usability of its aqueous dispersions. google.com The primary goals of controlling the rheology of these dispersions are to prevent particle growth (a phenomenon known as Ostwald ripening), inhibit sedimentation, and maintain a suitable viscosity for handling and application. google.com

Research detailed in patent literature describes the formulation of stable aqueous dispersions of non-metallizable acid dyes, including C.I. This compound. google.com These studies focus on carefully controlling formulation parameters to achieve a stable product with a room temperature viscosity below approximately 4000 centipoise (cps). google.com The stability of the dispersion is directly linked to its rheological properties, which are optimized through the precise addition of electrolytes and dispersants. google.com

In one specific example, a series of dispersions were prepared using a presscake of Color Index this compound. google.com A formulation containing 233.5 parts of the dyestuff, 15 parts of a lignin (B12514952) sulphonate dispersant, 61.5 parts of sodium chloride as an electrolyte, and 148 parts of water yielded a dispersion with a room temperature viscosity of 287 cps when measured at 12 rpm. google.com This demonstrates that a stable, low-viscosity dispersion can be achieved. The study also noted that the viscosity could be intentionally increased to 2000 cps by adding 1.5 parts of a xanthan gum thickener to reduce the tendency of the dye to stratify during storage. google.com

Table 2: Example Formulation and Rheological Properties of an this compound Dispersion

ComponentAmount (parts by weight)FunctionResulting Viscosity
C.I. This compound233.5Dyestuff Solids287 cps (at 12 rpm)
Lignin Sulphonate15Dispersant
Sodium Chloride61.5Electrolyte
Water148Aqueous Medium
Xanthan Gum (optional)1.5Thickening Agent2000 cps
Data sourced from a study on acid dye dispersions. google.com

Table 3: General Formulation Parameters for Stable Acid Dye Dispersions

ComponentWeight Percent Range (%)Purpose
Dyestuff Solids 10 - 60Active colorant
Anionic Dispersant 0.1 - 10Particle stabilization
Electrolyte 0.5 - 16Stability and rheology control
These ranges are provided as general guidelines for formulating stable aqueous dispersions of non-metallizable acid dyes like this compound. google.comgoogle.com

Environmental Remediation and Wastewater Treatment Applications of Acid Orange 156 Research

Efficacy of Treatment Technologies for Textile Dyeing Effluents Containing Acid Orange 156

A variety of treatment technologies have been investigated for their efficacy in removing azo dyes like this compound from textile dyeing effluents. These methods can be broadly categorized into physical, chemical, and biological processes.

Physical methods , such as adsorption, have shown promise. Adsorption is a cost-effective and straightforward technique that transfers pollutants from a liquid to a solid phase. encyclopedia.pub Activated carbon is a popular adsorbent due to its high surface area and adsorption capacity. walshmedicalmedia.com However, its high cost has led to the exploration of low-cost alternatives derived from agricultural waste, industrial byproducts, and biomass. walshmedicalmedia.comarcjournals.org For instance, zeolite synthesized from coal bottom ash, when modified, has demonstrated the ability to adsorb Acid Orange 8. arcjournals.org Similarly, hyper-crosslinked polymer nanoparticles have achieved high adsorption efficiencies for various dyes, including an acid orange dye. mdpi.com

Chemical methods , particularly Advanced Oxidation Processes (AOPs), are highly effective in degrading complex organic pollutants. ijcce.ac.ir AOPs, such as Fenton oxidation, ozonation, and photocatalysis, generate highly reactive hydroxyl radicals that can break down the complex structure of azo dyes. ijcce.ac.irfrontiersin.orgfrontiersin.org Fenton's reagent, a mixture of ferrous ions and hydrogen peroxide, is a cost-effective and easy-to-implement AOP for decolorizing textile wastewater. encyclopedia.pub Photocatalytic oxidation, using catalysts like TiO2 and ZnO, is another environmentally friendly AOP that can effectively degrade organic pollutants. frontiersin.org Non-thermal plasma processes, sometimes coupled with catalysts, have also been successful in the discoloration and mineralization of azo dyes like Acid Orange 7. mdpi.comresearchgate.net

Biological treatment methods are considered environmentally friendly and economically viable. mdpi.com These processes utilize microorganisms like bacteria, fungi, and algae to break down dye molecules into less harmful substances. mdpi.comtlr-journal.com While biological treatments can be highly effective, their efficiency can be limited by the recalcitrant nature of some dyes. mdpi.com To overcome this, integrated systems that combine different treatment methods are often employed. nih.govicm.edu.pl

Interactive Data Table: Efficacy of Various Treatment Technologies for Azo Dyes

Treatment TechnologyTarget DyeRemoval EfficiencyKey Findings & Conditions
AdsorptionAcid Orange 8-Surfactant-modified zeolite from coal bottom ash showed enhanced adsorption capacity. Equilibrium was reached in 90 minutes. arcjournals.org
AdsorptionAcid Orange94%Hyper-crosslinked-polymer nanoparticles demonstrated high adsorption efficiency. mdpi.com
Fenton OxidationAcid Orange II97.1%FeOCl/Biochar composite catalyst showed high degradation activity over a wide pH range and could be reused multiple times. mdpi.com
Photocatalytic OxidationAcid Orange 8-Nitrocellulose membranes under simulated light source showed potential for photodegradation. frontiersin.org
Non-thermal PlasmaAcid Orange 780%Discoloration and mineralization achieved in 5 minutes with a structured Fe2O3 catalyst. mdpi.comresearchgate.net
Microbial Fuel Cell (MFC)Acid Orange 7>90%Integrated MFC-aerobic bioreactor system achieved high color and COD removal. nih.gov
Constructed Wetland-MFCMethyl Orange94.22%Earthen membrane-based two-chambered CW-MFC demonstrated high azo dye removal and electricity generation. researchgate.net

Integrated Bioreactor Systems for Azo Dye Mineralization and Energy Generation

Integrated bioreactor systems, particularly those combining anaerobic and aerobic processes, have emerged as a highly effective approach for the complete mineralization of azo dyes and simultaneous energy generation. A prominent example is the integration of Microbial Fuel Cells (MFCs) with other bioreactor components.

In these systems, the initial anaerobic stage, often within the anode chamber of an MFC, is crucial for the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.govresearchgate.net This process breaks down the complex dye molecule into smaller, often colorless, aromatic amines. nih.gov

The subsequent aerobic stage then facilitates the degradation of these aromatic amines, which can be more toxic than the parent dye molecule. nih.gov This two-stage approach ensures a more complete breakdown of the pollutants.

Furthermore, the anaerobic degradation of organic matter in the MFC anode generates electrons, which can be harnessed to produce electricity, offering a dual benefit of wastewater treatment and energy recovery. uni.lubibliotekanauki.pl Research has demonstrated that integrated systems, such as an MFC coupled with an aerobic bioreactor or a constructed wetland (CW-MFC), can achieve high removal efficiencies for both color and chemical oxygen demand (COD) while generating a stable electrical output. nih.govicm.edu.plresearchgate.net For instance, an integrated MFC-aerobic bioreactor system successfully degraded Acid Orange 7, with color and soluble COD removal rates exceeding 90%. nih.gov Similarly, a novel earthen membrane-based two-chambered CW-MFC achieved over 94% removal of an azo dye and a power density of 148.29 mW/m³. researchgate.net

Development of Sustainable and Regenerable Adsorbents/Catalysts for Industrial Application

The development of sustainable and regenerable adsorbents and catalysts is crucial for the cost-effective and environmentally friendly treatment of industrial wastewater containing dyes like this compound. The high cost of conventional adsorbents like activated carbon has driven research towards low-cost alternatives. walshmedicalmedia.comresearchgate.net

Sustainable Adsorbents: A wide range of materials are being explored for their potential as sustainable adsorbents. These include:

Biochar: Produced from the pyrolysis of biomass, biochar is a low-cost, porous material with a high surface area. royalsocietypublishing.org Its adsorption capacity can be enhanced through physical or chemical modification, such as acid-base activation or metal-heteroatom impregnation. royalsocietypublishing.org

Agricultural Wastes: Materials like rice husks and fruit peels are being investigated as potential adsorbents. researchgate.net

Chitosan (B1678972): Derived from crustacean shells, chitosan is a promising biosorbent. researchgate.net Its effectiveness can be improved through cross-linking and other modifications. researchgate.net

Clay Minerals and Zeolites: These naturally occurring materials can be effective adsorbents for dye removal. lidsen.com

Regenerable Catalysts: For catalytic processes like Fenton oxidation, the reusability of the catalyst is a key factor for industrial application. Research has focused on developing heterogeneous catalysts that are easily separable and maintain their activity over multiple cycles. For example, a composite of iron(III) oxychloride (FeOCl) and biochar has been shown to be a highly effective and reusable catalyst for the degradation of Acid Orange II. mdpi.com This composite maintained high degradation activity even after five reuses, with only a 13.8% reduction in efficiency. mdpi.com Similarly, a structured catalyst of Fe2O3 immobilized on glass spheres used in a non-thermal plasma process for Acid Orange 7 degradation could be reused for several cycles without a significant decrease in performance. mdpi.comresearchgate.net

The ability to regenerate and reuse these materials not only reduces operational costs but also minimizes the generation of secondary waste, contributing to a more sustainable treatment process.

Assessment of By-product Formation and Complete Mineralization Pathways

A critical aspect of treating wastewater containing azo dyes like this compound is the assessment of by-product formation and the confirmation of complete mineralization. The initial breakdown of azo dyes often leads to the formation of aromatic amines, which can be more toxic and carcinogenic than the original dye molecule. mdpi.comnih.gov Therefore, it is essential to ensure that the treatment process not only decolorizes the effluent but also completely mineralizes the organic pollutants into harmless substances like carbon dioxide, water, and inorganic ions.

Various analytical techniques are employed to identify the intermediate and final degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to track the degradation pathway and identify the chemical structures of the by-products. mdpi.comnih.govresearchgate.net

For instance, in the integrated microbial fuel cell (MFC) and aerobic bioreactor system used for the degradation of Acid Orange 7, HPLC-MS analysis confirmed the reductive degradation of the dye into its constituent aromatic amines in the MFC stage. nih.gov Subsequent analysis of the effluent from the aerobic stage showed further oxidative degradation of these amines into simpler compounds. nih.gov In another study using a constructed wetland-MFC, GC-MS analysis of the anodic effluent confirmed the presence of intermediate products like sulphanilic acid and N,N-dimethyl-p-phenylenediamine, while the cathodic effluent showed the elution of several mineralized polar compounds, indicating further breakdown. researchgate.net

Mitigation of Water Pollution from this compound Discharge

The discharge of untreated or inadequately treated textile effluents containing dyes like this compound is a major contributor to water pollution. mdpi.com These dyes impart color to water bodies, which reduces light penetration and affects the photosynthetic activity of aquatic plants. frontiersin.org Furthermore, the dyes and their breakdown products can be toxic to aquatic life and pose a risk to human health. mdpi.comfrontiersin.orgwalshmedicalmedia.com

Mitigating this pollution requires a multi-faceted approach that includes the implementation of effective wastewater treatment technologies and proper disposal of treatment residues. The various treatment methods discussed, including adsorption, advanced oxidation processes, and biological treatments, all play a role in reducing the pollutant load of textile wastewater. mdpi.comresearchgate.net

Integrated treatment systems, which combine the strengths of different technologies, are often necessary to achieve the high level of purification required for safe discharge or water reuse. nih.govicm.edu.pl For example, combining an anaerobic process to break the azo bond with a subsequent aerobic process to degrade the resulting aromatic amines is a more complete treatment strategy. nih.gov

Proper management of waste generated from treatment processes is also essential. For instance, sludge from biological treatments and spent adsorbents need to be disposed of in an environmentally sound manner to prevent secondary pollution. chemicalbook.com The development of regenerable adsorbents and catalysts helps to minimize this waste stream. mdpi.comresearchgate.net

Ultimately, a combination of stringent environmental regulations, the adoption of cleaner production practices by the textile industry, and the implementation of advanced and sustainable wastewater treatment technologies are all necessary to effectively mitigate water pollution from this compound and other synthetic dyes.

Future Directions and Emerging Research Avenues for Acid Orange 156

Novel Material Design for Enhanced Removal Efficiency and Selectivity

The development of advanced adsorbent and catalytic materials is a cornerstone of future strategies for removing Acid Orange 156 from wastewater. Research is moving beyond conventional materials toward engineered nanomaterials, biopolymers, and composites that offer superior performance.

Nanomaterials and Composites: Nanostructured materials are at the forefront of this research due to their high surface-area-to-volume ratio and tunable surface chemistry. rsc.org Materials such as metal-organic frameworks (MOFs), zeolitic imidazolate frameworks (ZIFs), and various metal oxide nanoparticles are being explored for their high adsorption capacities. mdpi.commdpi.com For instance, a novel nanomaterial, Fe3O4–N–GO@SA, demonstrated significant removal efficiencies for several azo dyes, including an acid orange dye (45.72%). iwaponline.com Composites that combine the properties of different materials are also gaining traction. Chitosan (B1678972), a biodegradable polymer, can be combined with poly(vinyl alcohol) (PVA) to create eco-friendly adsorbent films. researchgate.net Studies on such films for the removal of Acid Orange 7, a structurally similar azo dye, have reported an exceptionally high maximum adsorption capacity of 678 mg/g under optimal conditions (pH 2.5, 298 K). researchgate.net Similarly, formulated clay-lime materials have been shown to remove over 82% of C.I. Acid Orange 52. scirp.org

Bio-adsorbents: The use of natural and modified biopolymers is a promising eco-friendly approach. Chitosan, derived from chitin, possesses amine and hydroxyl groups that effectively bind to anionic dyes like this compound. oup.com Its versatility allows it to be processed into various forms like hydrogels, nanofibers, and membranes, enhancing its adsorption performance. oup.com Combining chitosan with materials like activated carbon can further boost removal efficiency by leveraging different adsorption mechanisms, including ion exchange, hydrogen bonding, and van der Waals forces. oup.com

Table 1: Examples of Novel Materials for Azo Dye Removal

Material Target Dye(s) Key Findings & Removal Efficiency Reference(s)
PVA-Chitosan Film Acid Orange 7 Maximum adsorption capacity (Qm) of 678 mg/g at pH 2.5. researchgate.net
Fe3O4–N–GO@SA Acid Orange, Congo Red 45.72% removal efficiency for acid orange. iwaponline.com
Formulated Clay-Lime C.I. Acid Orange 52 Over 82% removal efficiency. scirp.org
ZIF-67@Bentonite (B74815) Methyl Orange High adsorption capacity of 187 mg/g. mdpi.com
Chitosan/Activated Carbon Composites Various Dyes & Heavy Metals Enhanced adsorption capacity and efficiency due to combined properties. oup.com

Future research in this area will likely focus on creating "smart" materials with programmable properties for enhanced selectivity, allowing for the targeted removal of specific dyes from complex industrial effluents. oup.com

Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Intermediates

Understanding the degradation pathways of this compound is crucial for ensuring complete mineralization and avoiding the formation of toxic byproducts. While UV-Visible (UV-Vis) spectroscopy is commonly used to monitor dye decolorization, it can be misleading when used in isolation, as the disappearance of color does not always signify complete degradation. nih.govscielo.br

Advanced analytical techniques are being employed for more comprehensive analysis.

Chromatographic-Mass Spectrometric Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying the various intermediate compounds formed during degradation. nih.govresearchgate.net For example, in studies of similar acid orange dyes, HPLC analysis revealed the formation of multiple degradation products that were not detectable by UV-Vis spectroscopy alone. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also used to identify volatile intermediates. mdpi.com

Spectroscopic Probes : Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for identifying the specific reactive oxygen species (e.g., hydroxyl radicals, superoxide (B77818) radicals) responsible for the dye degradation in advanced oxidation processes. mdpi.com

Surface Analysis : X-ray Photoelectron Spectroscopy (XPS) provides valuable information on the chemical state of catalysts used in degradation processes, helping to elucidate reaction mechanisms. mdpi.comglobal-sci.com

The integration of these techniques allows for real-time, in-situ monitoring of the degradation process. This provides a detailed picture of the reaction kinetics and helps identify transient, and potentially harmful, intermediates, such as aromatic amines that can result from the cleavage of the azo bond. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Dye-Substrate Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of new materials and understanding degradation mechanisms at the molecular level. These methods provide insights into the interactions between the this compound molecule and the surface of an adsorbent or catalyst.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of the dye and the adsorbent. orientjchem.orgjetir.org DFT calculations can predict:

Adsorption Energies : To determine the stability of the dye-substrate complex.

Electronic Structure : To understand how the electronic properties of the dye molecule change upon adsorption, which is crucial for predicting its reactivity in photocatalytic processes. researchgate.net

Reaction Pathways : To model the step-by-step transformation of the dye molecule during degradation.

For instance, DFT studies on other azo dyes have been used to analyze the changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's susceptibility to oxidative attack. researchgate.net By combining computational predictions with experimental results, such as adsorption isotherms and spectroscopic data, researchers can develop a robust understanding of the underlying mechanisms. Time-dependent DFT (TD-DFT) can also be used to simulate UV-Vis spectra, correlating the molecular structure to its observed color. researchgate.net This predictive power allows for the rational design of catalysts and adsorbents with optimized surface properties for more effective interaction with the this compound molecule.

Integration of Hybrid Treatment Systems for Synergistic Effects

Combining different treatment technologies into hybrid systems is a promising strategy to enhance degradation efficiency, reduce treatment time, and overcome the limitations of individual processes. The goal is to achieve synergistic effects, where the combined effect is greater than the sum of the individual processes.

Several hybrid systems have shown promise for the degradation of azo dyes:

Laccase-Ultrasound Systems : The combination of enzymatic treatment (using laccase) and ultrasound has been shown to have synergistic effects on the degradation of acid orange dyes, resulting in higher degradation rates than either method used alone. nih.govresearchgate.net Ultrasound may generate intermediates that act as mediators for the laccase enzyme. nih.gov

Plasma-Catalytic Systems : Non-thermal plasma, such as that generated by a gliding arc discharge, can be coupled with a catalyst like Titanium dioxide (TiO2). researchgate.net This combination enhances the generation of reactive species, leading to faster and more complete degradation of the dye.

Photocatalysis-Adsorption Systems : Materials with dual functions of adsorption and photocatalysis are being developed. oup.com These materials first concentrate the dye molecules on their surface through adsorption and then degrade them under light irradiation, leading to high removal efficiencies.

Table 2: Examples of Hybrid Systems for Azo Dye Degradation

Hybrid System Target Dye(s) Observed Synergistic Effect Reference(s)
Laccase + Ultrasound Acid Orange 5, Acid Orange 52 Increased degradation rates compared to individual treatments. nih.govresearchgate.net
Gliding Arc Plasma + TiO2 Acid Orange 7 92.5% COD removal after 125 minutes of treatment. researchgate.net
FeOCl/Biochar + H2O2 (Fenton) Acid Orange II Synergistic factor of 3.1 calculated for catalytic oxidation. mdpi.com
DBD Plasma + Activated Carbon + Persulfate Acid Orange II Removal rate of 97.6% achieved in 28 minutes. hfcas.ac.cn

Future research will focus on optimizing the operational parameters of these hybrid systems and scaling them up for industrial applications.

Sustainable Manufacturing and Lifecycle Assessment of this compound and its Derivatives

Beyond remediation, there is a growing emphasis on the entire lifecycle of this compound, from its synthesis to its ultimate disposal. This involves developing greener manufacturing processes and conducting comprehensive lifecycle assessments (LCA).

Sustainable Manufacturing: Traditional azo dye synthesis often involves hazardous reagents and produces significant waste. Emerging research focuses on green chemistry principles to make the manufacturing process more sustainable. longdom.org

Microwave-Assisted Synthesis : This method can dramatically reduce reaction times (from hours to minutes) and improve yields, often in a metal-catalyst-free approach. nih.gov

Grindstone Chemistry : Solvent-free synthesis via grinding at room temperature offers an environmentally benign route that enhances atom efficiency and minimizes waste. longdom.org

Lifecycle Assessment (LCA): LCA is a methodology for evaluating the environmental impacts associated with all stages of a product's life. For this compound, this would include raw material extraction, manufacturing, use in dyeing processes, and end-of-life treatment. An early lifecycle-based assessment for carpet products categorized this compound as having an "above moderate" hazard classification. carpetrecovery.org Regulatory bodies also conduct screening assessments that evaluate environmental persistence and ecotoxicity. For example, a Canadian assessment reported a 72-hour EC50 of 20.8 mg/L for this compound in an algal growth inhibition test, providing data for ecological risk characterization. canada.ca

A particularly innovative and sustainable future direction is the concept of valorization , where degradation is coupled with the production of valuable chemicals. nih.gov Research has shown that enzymatic systems can break down azo dyes into aromatic amines, which are valuable building blocks for the pharmaceutical and fine chemical industries. nih.gov This approach transforms a waste treatment problem into a resource recovery opportunity, aligning with the principles of a circular economy.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Acid Orange 156, and how can researchers validate its purity?

  • This compound synthesis typically involves diazotization and coupling reactions under controlled pH and temperature conditions. Researchers should characterize the compound using UV-Vis spectroscopy (to confirm λmax), HPLC for purity assessment (>95%), and elemental analysis to verify stoichiometry . Cross-referencing with literature-reported spectral data (e.g., IR, NMR) is critical to confirm structural integrity .

Q. How should experimental protocols be designed to study the photostability of this compound under varying environmental conditions?

  • Design controlled experiments exposing the dye to UV/visible light at specific wavelengths (e.g., 365 nm or 500 nm) while varying humidity, temperature, and pH. Use spectrophotometric degradation kinetics (absorbance vs. time) to quantify stability. Include control samples (e.g., dark controls) and triplicate trials to ensure reproducibility. Statistical tools like ANOVA can identify significant degradation factors .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., wastewater)?

  • Solid-phase extraction (SPE) coupled with HPLC-DAD is widely used for isolation and quantification. Validate the method via spike-and-recovery experiments (targeting >90% recovery) and calibration curves with R<sup>2</sup> ≥0.98. For trace analysis, LC-MS/MS provides higher sensitivity, with detection limits below 1 ppb .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound under advanced oxidation processes (AOPs)?

  • Conflicting pathways often arise from differences in reaction conditions (e.g., oxidant concentration, catalyst type). Perform comparative studies using identical experimental parameters (e.g., pH 7, 25°C, 0.1 mM dye concentration). Employ LC-MS to identify intermediate products and propose unified degradation mechanisms. Use kinetic modeling (e.g., pseudo-first-order) to reconcile rate discrepancies .

Q. What strategies optimize the computational modeling of this compound’s adsorption behavior on novel nanomaterials?

  • Combine density functional theory (DFT) calculations with experimental adsorption isotherms (Langmuir/Freundlich models). Validate simulations using BET surface area analysis and zeta potential measurements. Ensure consistency in parameter reporting (e.g., ionic strength, contact time) to enable cross-study comparisons .

Q. How should researchers address variability in ecotoxicological data for this compound across different aquatic organisms?

  • Standardize test conditions (e.g., OECD Guidelines 201/202 for algae/daphnia) and report full metadata (e.g., organism life stage, exposure duration). Use species sensitivity distribution (SSD) models to derive predicted no-effect concentrations (PNECs). Conduct meta-analyses to identify outliers and refine toxicity thresholds .

Methodological Guidelines

  • Data Presentation : Organize results in tables with clear headings (e.g., "Degradation Efficiency (%) ± SD") and align units with SI standards (e.g., mM, nm, °C) .
  • Statistical Analysis : Apply t-tests or ANOVA for significance testing (define p-value thresholds a priori). Justify data precision (e.g., report means to one decimal beyond instrument resolution) .
  • Reproducibility : Document all experimental parameters (e.g., reagent grades, equipment calibration) in supplementary materials. Share raw data in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.